2-bromo-2,3-dihydro-1H-indene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYDCTAPNKFTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450055 | |
| Record name | 2-BROMOINDAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17623-96-0 | |
| Record name | 2-BROMOINDAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2,3-dihydro-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-bromo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and reactivity of 2-bromo-2,3-dihydro-1H-indene (also known as 2-bromoindane). This document is intended for professionals in chemical research and drug development who utilize halogenated intermediates for the synthesis of complex organic molecules. Key data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and reaction mechanisms, adhering to specified formatting requirements.
Introduction
This compound is a halogenated derivative of indane, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The presence of a bromine atom on the alicyclic ring at the C2 position makes it a valuable and reactive intermediate in organic synthesis. It serves as a key building block for introducing the indane scaffold into larger molecules, a structural motif present in various pharmaceuticals and agrochemicals.[1] Its unique bromine-substituted structure is particularly useful for studying reaction mechanisms and developing novel chemical processes for creating more complex molecules with potential therapeutic effects.[1]
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉Br | [1][2] |
| Molecular Weight | 197.07 g/mol | [1][2] |
| CAS Number | 17623-96-0 | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Bromoindane, 2-Bromo-2,3-dihydroindene | [2] |
| Boiling Point | 249.2 ± 29.0 °C at 760 mmHg | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.
-
Mass Spectrometry (MS): In a mass spectrum, this compound would exhibit a characteristic molecular ion peak cluster due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The expected peaks would be at m/z 196 and 198. A primary fragmentation pathway would involve the loss of the bromine radical, leading to a significant fragment ion at m/z 117 (C₉H₉⁺). GC-MS data for this compound is available in spectral databases.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
<3000 cm⁻¹: Aliphatic C-H stretching from the CH and CH₂ groups.
-
~1600 and 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~700-500 cm⁻¹: C-Br stretching vibration, typically found in the fingerprint region.[3] Vapor phase IR spectra are available for reference in spectral databases.[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (~7.1-7.4 ppm) corresponding to the four protons on the benzene ring. The aliphatic region would contain signals for the three protons on the five-membered ring. The proton on the carbon bearing the bromine (C2-H) would appear as a downfield multiplet, coupled to the four protons of the two adjacent methylene groups. The protons of the C1 and C3 methylene groups would likely appear as complex, overlapping multiplets.
-
¹³C NMR: The carbon NMR spectrum would show six signals for the aromatic carbons (four CH and two quaternary) in the typical ~120-145 ppm range. In the aliphatic region, three signals are expected: one for the carbon attached to bromine (C2), which would be shifted significantly due to the electronegative halogen, and two signals for the C1 and C3 methylene carbons.
-
Synthesis and Reactivity
Synthesis
The synthesis of this compound can be achieved from indene. A common strategy involves the formation of a bromohydrin intermediate (trans-2-bromoindan-1-ol) by reacting indene with a bromine source in the presence of water, followed by the reduction of the hydroxyl group.[4]
Experimental Protocol: Synthesis via Bromohydrin Intermediate
-
Bromohydrin Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-Indene (1 equivalent) in a 1:1 mixture of acetone and water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude trans-2-bromoindan-1-ol.
-
Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient).
-
-
Reduction of Hydroxyl Group:
-
Dissolve the purified trans-2-bromoindan-1-ol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Add a reducing agent system, for example, sodium borohydride (NaBH₄) followed by the careful addition of a protic acid (like H₂SO₄) or by using a system like triethylsilane and trifluoroacetic acid.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with water and extract the product with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting crude this compound can be further purified by vacuum distillation or column chromatography.
-
Reactivity
The primary mode of reactivity for this compound is nucleophilic substitution at the carbon atom bonded to the bromine. The C-Br bond is polarized, making the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of various functional groups.[3]
Key reactions include:
-
C-N Bond Formation: Reaction with amines (primary or secondary) or ammonia leads to the formation of 2-aminoindane derivatives, which are important scaffolds in medicinal chemistry.[3]
-
C-O Bond Formation: Alkoxides or hydroxides can displace the bromide to form ethers or alcohols, respectively.
-
C-S Bond Formation: Thiolates react readily to produce 2-thioether derivatives of indane.[3]
-
C-C Bond Formation: Carbanions, such as those derived from organocuprates or enolates, can be used to form new carbon-carbon bonds.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
-
Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1]
Conclusion
This compound is a versatile synthetic intermediate with well-defined chemical properties. Its significance lies in the strategic placement of a reactive bromine atom on the indane framework, enabling a wide array of nucleophilic substitution reactions. This guide has provided essential data on its physicochemical properties, spectroscopic signatures, and a reliable synthetic protocol. For researchers in organic synthesis and drug discovery, a thorough understanding of this compound's reactivity and handling requirements is crucial for its effective and safe utilization in the development of novel molecular entities.
References
An In-depth Technical Guide to 2-bromo-2,3-dihydro-1H-indene (CAS Number 17623-96-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-2,3-dihydro-1H-indene (CAS No. 17623-96-0), a key building block in organic synthesis with significant potential in the development of novel pharmaceuticals and agrochemicals. This document details the physicochemical properties, spectral data, and safety information for this compound. Furthermore, it outlines a detailed experimental protocol for its synthesis via the bromination of 2,3-dihydro-1H-indene. The guide also explores the utility of this molecule as a synthetic intermediate and discusses the biological significance of the dihydro-1H-indene scaffold, with a particular focus on its role in the development of tubulin polymerization inhibitors for anti-cancer and anti-angiogenic applications.
Chemical and Physical Properties
This compound is a halogenated derivative of indane. The introduction of a bromine atom creates a reactive center, making it a versatile intermediate for further chemical modifications.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 17623-96-0 | [2] |
| Molecular Formula | C₉H₉Br | [2] |
| Molecular Weight | 197.07 g/mol | [2] |
| Boiling Point | 249.2 ± 29.0 °C at 760 mmHg | MySkinRecipes |
| Appearance | White to yellow crystals | |
| Storage | 2-8°C, dry and sealed | MySkinRecipes |
Spectral Data
The structural characterization of this compound is accomplished through various spectroscopic techniques. A summary of available spectral data is provided in Table 2.
| Spectroscopy | Data | Source |
| GC-MS | Spectrum available | [2] |
| Vapor Phase IR | Spectrum available | [2] |
Safety and Hazard Information
This compound is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this compound.[2]
| Hazard Classification | Description |
| Acute toxicity, oral (Category 4) | Harmful if swallowed |
| Skin irritation (Category 2) | Causes skin irritation |
| Eye irritation (Category 2A) | Causes serious eye irritation |
| Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation | May cause respiratory irritation |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the bromination of 2,3-dihydro-1H-indene (indane). While the benzylic position (C1) is typically more reactive towards radical bromination, synthesis of the 2-bromo isomer can be accomplished, often starting from 1-indanone.[1] A general procedure is outlined below, adapted from the synthesis of similar 2-bromo-indanones.[3]
Reaction Scheme:
Figure 1. Synthetic approach to this compound from 1-indanone.
Materials:
-
2,3-dihydro-1H-inden-1-one (1-indanone)
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Radical initiator (e.g., AIBN) or acid catalyst
-
Anhydrous solvent (e.g., carbon tetrachloride, chloroform)
-
Reducing agent (e.g., hydrazine hydrate, potassium hydroxide)
-
High-boiling point solvent for reduction (e.g., diethylene glycol)
Procedure:
Step 1: Bromination of 1-indanone
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-indanone in a suitable anhydrous solvent.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN, or use an acid catalyst. The choice of conditions can influence the regioselectivity of the bromination.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-bromo-2,3-dihydro-1H-inden-1-one.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Reduction of 2-bromo-2,3-dihydro-1H-inden-1-one
-
Combine the purified 2-bromo-2,3-dihydro-1H-inden-1-one, hydrazine hydrate, and potassium hydroxide in a high-boiling point solvent such as diethylene glycol in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to a high temperature (typically >180 °C) to effect the Wolff-Kishner reduction of the carbonyl group.
-
After the reaction is complete, cool the mixture and add water.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Nucleophilic Substitution Reactions
The bromine atom at the C2 position of this compound can be displaced by various nucleophiles to introduce a range of functional groups, making it a valuable precursor for creating libraries of compounds for drug discovery.[1]
Figure 2. Nucleophilic substitution reactions of this compound.
Applications in Drug Development
The 2,3-dihydro-1H-indene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules.[1] Derivatives of this core have shown promise as anti-inflammatory, hypotensive, and antioxidant agents.[1]
Tubulin Polymerization Inhibition
A significant area of research for dihydro-1H-indene derivatives is in the development of anti-cancer agents that act as tubulin polymerization inhibitors.[4][5] These compounds can bind to the colchicine binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[4][5]
Figure 3. Mechanism of action of dihydro-1H-indene derivatives as tubulin inhibitors.
Anti-Angiogenic Effects
In addition to their direct cytotoxic effects on tumor cells, tubulin inhibitors derived from the dihydro-1H-indene scaffold can also exhibit anti-angiogenic properties.[4] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[6] By disrupting the microtubule network in endothelial cells, these compounds can inhibit cell proliferation, migration, and tube formation, thereby cutting off the tumor's blood supply.[6][7] Some of these compounds may also directly inhibit key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) pathway.[7][8]
Figure 4. Potential anti-angiogenic mechanism via VEGFR2 signaling inhibition.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its utility in the synthesis of complex organic molecules, particularly for the development of novel therapeutic agents, is well-established. The dihydro-1H-indene scaffold, which can be readily accessed and functionalized from this bromo-derivative, holds significant promise for the discovery of new drugs, especially in the field of oncology. The ability of certain derivatives to act as potent tubulin polymerization inhibitors with anti-angiogenic properties highlights the importance of this structural motif in modern drug discovery. Further research into the synthesis and biological evaluation of novel derivatives based on this compound is warranted and could lead to the development of next-generation therapeutics.
References
- 1. 1-bromo-2,3-dihydro-1H-indene | 24373-98-6 | Benchchem [benchchem.com]
- 2. This compound | C9H9Br | CID 10965463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties and Synthetic Elucidation of 2-Bromo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-2,3-dihydro-1H-indene, also known as 2-bromoindane, is a halogenated derivative of indane, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The introduction of a bromine atom onto the aliphatic five-membered ring imparts specific reactivity to the molecule, making it a valuable intermediate in organic synthesis. Its structural motif is found in various biologically active compounds and serves as a key building block in the development of novel pharmaceutical agents and other specialty chemicals. This technical guide provides a comprehensive overview of the known physical properties of this compound, a detailed experimental protocol for its synthesis and purification, and methods for its characterization.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and purification. While experimental data for some properties are not extensively reported in publicly available literature, a compilation of known and predicted data is presented below.
Data Presentation: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉Br | --INVALID-LINK--[1][2] |
| Molecular Weight | 197.07 g/mol | --INVALID-LINK--[1][2] |
| Boiling Point | 249.2 ± 29.0 °C at 760 mmHg (Predicted) | MySkinRecipes[3] |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Soluble in many organic solvents such as dichloromethane, ethyl acetate, and chloroform. Insoluble in water. | General chemical principles |
| CAS Number | 17623-96-0 | --INVALID-LINK--[2] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the bromination of 2,3-dihydro-1H-indene (indane). The following protocol details a representative procedure using N-bromosuccinimide (NBS) as the brominating agent, which is known for its selectivity in allylic and benzylic brominations.
Synthesis of this compound via Radical Bromination of Indane
This procedure is adapted from established methods for benzylic bromination using NBS.[4][5]
Materials and Equipment:
-
2,3-dihydro-1H-indene (indane)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or chloroform (CHCl₃) (anhydrous)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (radical initiator)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2,3-dihydro-1H-indene (1 equivalent) in anhydrous carbon tetrachloride or chloroform.
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after several hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by water, and finally with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification of this compound
The crude product can be purified by flash column chromatography.[7][8]
Materials and Equipment:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane and ethyl acetate (or other suitable solvent systems)
-
Glass column for chromatography
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with a non-polar solvent system, such as a gradient of ethyl acetate in hexane (e.g., 0-10% ethyl acetate in hexane).
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 7.1-7.3 ppm) and the aliphatic protons of the five-membered ring. The proton attached to the carbon bearing the bromine atom (C2-H) would likely appear as a multiplet at a downfield-shifted position compared to the unsubstituted indane.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The carbon atom bonded to the bromine (C2) will be significantly shifted downfield.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks with approximately equal intensity).[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the aromatic ring. The C-Br stretching frequency is typically observed in the fingerprint region.
Logical Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This technical guide provides essential information on the physical properties, synthesis, purification, and characterization of this compound. The provided experimental protocols offer a practical starting point for researchers working with this versatile synthetic intermediate. The structured data and workflow diagram are intended to facilitate its effective use in the laboratory for the development of new molecules in the fields of medicinal chemistry and materials science. Further experimental investigation is required to determine the precise values for physical properties such as melting point and density.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C9H9Br | CID 10965463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. How To Run A Reaction [chem.rochester.edu]
An In-depth Technical Guide to the Molecular Structure of 2-bromo-2,3-dihydro-1H-indene
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 2-bromo-2,3-dihydro-1H-indene (also known as 2-bromoindane). The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Molecular Identity and Physicochemical Properties
This compound is a halogenated derivative of indane, a bicyclic hydrocarbon. Its core structure consists of a benzene ring fused to a five-membered cyclopentane ring, with a bromine atom substituted at the second position of the aliphatic ring.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 17623-96-0 | PubChem[1] |
| Molecular Formula | C₉H₉Br | PubChem[1] |
| Molecular Weight | 197.07 g/mol | PubChem[1] |
| SMILES | C1C(CC2=CC=CC=C21)Br | PubChem[1] |
| InChI Key | APYDCTAPNKFTRB-UHFFFAOYSA-N | PubChem[1] |
| Boiling Point | 249.2 ± 29.0 °C at 760 mmHg | MySkinRecipes[2] |
Synthesis and Characterization Workflow
The synthesis of this compound can be approached through the bromination of indene. A common laboratory-scale synthesis involves the hydroxybromination of indene to form a bromoindanol intermediate, which can then be subjected to dehydroxylation.
References
A Comprehensive Technical Guide to 2-Bromo-2,3-dihydro-1H-indene
For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This guide provides an in-depth look at 2-bromo-2,3-dihydro-1H-indene, also known as 2-bromoindan, covering its chemical identity, physicochemical properties, synthesis, and relevant reaction pathways.
Chemical Identity and Synonyms
The compound with the systematic IUPAC name This compound is a halogenated derivative of indane.[1] It is widely recognized by its common synonym, 2-bromoindan .[1] Additional identifiers and synonyms are listed in the table below for comprehensive referencing.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| Common Synonym | 2-bromoindan[1] |
| CAS Number | 17623-96-0[1] |
| Molecular Formula | C₉H₉Br[1] |
| Molecular Weight | 197.07 g/mol [1][2] |
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below. This data is crucial for its identification, purification, and use in synthetic applications.
| Property | Value | Reference |
| Boiling Point | 249.2 ± 29.0 °C at 760 mmHg | [2] |
| Molecular Weight | 197.07 g/mol | [1][2] |
| Mass Spectrometry | GC-MS data available | [1] |
| IR Spectroscopy | Vapor phase IR spectra available | [1] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale preparation involves the bromination of a suitable precursor, such as 2-indanol, using a brominating agent like phosphorus tribromide (PBr₃).
Synthesis of this compound from 2-Indanol
Materials:
-
2-indanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 2-indanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of phosphorus tribromide (approximately 0.33 equivalents) in anhydrous diethyl ether to the stirred solution of 2-indanol via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then pour it cautiously over crushed ice.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Reaction Pathways and Logical Relationships
The synthesis of this compound from 2-indanol proceeds through a nucleophilic substitution reaction. The mechanism involves the activation of the hydroxyl group of the alcohol by phosphorus tribromide, converting it into a good leaving group, followed by a backside attack by the bromide ion.
This synthetic transformation is a classic example of converting an alcohol to an alkyl halide, a fundamental reaction in organic synthesis. The use of phosphorus tribromide is particularly effective for primary and secondary alcohols and generally proceeds with inversion of stereochemistry if a chiral center is present.
The following diagram illustrates the logical workflow for the preparation and purification of the target compound.
References
Spectroscopic Profile of 2-bromo-2,3-dihydro-1H-indene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 2-bromo-2,3-dihydro-1H-indene, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, offering a centralized resource for the spectroscopic characterization of this compound. While experimental nuclear magnetic resonance (NMR) data for this specific molecule is not widely available in public databases, this guide presents available experimental data from mass spectrometry and infrared spectroscopy, alongside predicted NMR data based on established spectroscopic principles. Furthermore, detailed experimental protocols for obtaining such spectra are provided to facilitate laboratory work.
Data Presentation
The following tables summarize the available and predicted spectral data for this compound.
Table 1: Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Formula | C₉H₉Br | PubChem[1] |
| Molecular Weight | 197.07 g/mol | PubChem[1] |
| Exact Mass | 195.98876 Da | PubChem[1] |
| Ionization Method | GC-MS | PubChem[1] |
Expected Fragmentation Pattern:
The mass spectrum of this compound is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[2] Common fragmentation pathways would likely involve the loss of the bromine radical (M+ - Br) to form a stable secondary carbocation, and potentially the loss of HBr. Further fragmentation of the indanyl cation could also be observed.[2]
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Source |
| ~3070-3020 | Medium | Aromatic C-H stretch | Predicted |
| ~2950-2850 | Medium | Aliphatic C-H stretch | Predicted |
| ~1600, 1480 | Medium-Strong | Aromatic C=C bending | Predicted |
| ~1450 | Medium | CH₂ bending | Predicted |
| ~750 | Strong | ortho-disubstituted benzene ring C-H out-of-plane bend | Predicted |
| ~600-500 | Medium-Strong | C-Br stretch | Predicted |
Note: The available vapor phase IR spectrum on PubChem can be used for comparison.
Table 3: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | m | 4H | Aromatic protons |
| ~4.8-5.0 | m | 1H | CH-Br |
| ~3.3-3.6 | m | 2H | Ar-CH₂ |
| ~3.0-3.3 | m | 2H | CH-CH₂ |
Table 4: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~140-145 | Quaternary aromatic carbons |
| ~125-130 | Aromatic CH carbons |
| ~50-55 | CH-Br |
| ~40-45 | Ar-CH₂ |
| ~35-40 | CH-CH₂ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: [3]
-
Weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[3]
-
Add approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃).
-
Agitate the vial to dissolve the sample completely.
-
If any solid remains, filter the solution or carefully transfer the supernatant to a clean NMR tube.[3]
-
The final sample volume in the NMR tube should be about 4.5 cm in depth.[3]
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using standard parameters, which may include a 30° pulse angle and a recycle delay of 1-2 seconds.
-
Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative ratios of the different types of protons.
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR or a more concentrated sample.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a single line.
-
Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis, especially for quaternary carbons.[4]
Infrared (IR) Spectroscopy
Thin Solid Film Method: [5]
-
Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[5]
-
Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[5]
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum. A background spectrum of the clean salt plate should be taken first and automatically subtracted from the sample spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: [7]
-
Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[7]
-
Ensure the solution is free of particulate matter by filtration if necessary.[7]
-
Transfer the solution to a GC vial.
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The sample is vaporized in the heated injection port and separated on a capillary column. The temperature program of the GC oven should be optimized to ensure good separation of components.[9]
-
The separated components elute from the column and enter the mass spectrometer.
-
In the mass spectrometer, the molecules are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.[10]
-
A mass spectrum is recorded for each eluting component.
Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
References
- 1. This compound | C9H9Br | CID 10965463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.latech.edu [chem.latech.edu]
- 4. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. emeraldcloudlab.com [emeraldcloudlab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. memphis.edu [memphis.edu]
Stability and Storage of 2-Bromo-2,3-dihydro-1H-indene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-bromo-2,3-dihydro-1H-indene. Understanding the chemical stability of this compound is critical for ensuring its integrity in research and drug development applications, as degradation can impact experimental outcomes and the quality of synthesized products. This document outlines known stability information, potential degradation pathways, and detailed experimental protocols for stability assessment.
Core Stability and Storage Recommendations
Proper storage is paramount to maintaining the quality of this compound. The following table summarizes the recommended storage and handling conditions based on available safety data sheets and product information.
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C | [1] |
| Atmosphere | Store in a dry environment. | [1] |
| Container | Keep in a tightly sealed container. | [1] |
| Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes. | [2] |
Potential Degradation Pathways
Factors Influencing Stability:
Caption: Factors influencing the stability of this compound.
The primary degradation pathways anticipated for this compound are:
-
Hydrolysis: As a benzylic halide, the compound is susceptible to nucleophilic substitution by water, which would lead to the formation of 2,3-dihydro-1H-inden-2-ol and hydrobromic acid. This reaction is likely to be the primary degradation pathway in the presence of moisture. The rate of hydrolysis can be influenced by pH and temperature.
-
Elimination: In the presence of a base, this compound can undergo an elimination reaction (dehydrobromination) to form 1H-indene.
-
Oxidation: Exposure to air (oxygen) over prolonged periods, potentially accelerated by light or heat, could lead to oxidative degradation products.
-
Photodecomposition: Although specific photostability data is unavailable, many organic halides are sensitive to light, which can induce the formation of radical intermediates and lead to a variety of degradation products.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of forced degradation studies can be conducted. These studies are designed to intentionally degrade the sample to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. The following protocols are based on the principles outlined in the ICH Q1A guidelines.
Workflow for Stability Testing:
References
An In-depth Technical Guide to the Safe Handling of 2-bromo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-bromo-2,3-dihydro-1H-indene, a key intermediate in various synthetic applications. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
Table 1: GHS Hazard Classification [1][2]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | ! | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | ! | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | ! | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | 3 | ! | Warning | H335: May cause respiratory irritation |
GHS Pictogram:
-
Exclamation Mark: [3][4] Represents hazards such as skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, and respiratory tract irritation.[3]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉Br |
| Molecular Weight | 197.07 g/mol [1] |
| Appearance | White to yellow crystals |
| Boiling Point | 249.2 ± 29.0 °C at 760 mmHg |
| Storage | 2-8°C, dry and sealed |
Safe Handling and Experimental Protocols
Strict adherence to the following protocols is mandatory when handling this compound.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure.
Table 3: Recommended Personal Protective Equipment (PPE) [7]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] | To prevent skin contact, which can cause irritation.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles are mandatory. A face shield is recommended for splash hazards.[7] | To protect against splashes that can cause serious eye damage.[1] |
| Body Protection | A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit is advised.[7] | To protect skin from accidental contact and to prevent contamination of personal clothing. |
| Respiratory Protection | If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge should be used.[7] | To prevent inhalation of vapors, which can cause respiratory irritation.[1] |
General Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and that the work area (chemical fume hood) is clean and uncluttered.
-
Dispensing:
-
Avoid the formation of dust and aerosols.[2]
-
Use only non-sparking tools.
-
Ground/bond container and receiving equipment to prevent static discharge.
-
-
During Use:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[2]
-
Clean the work area and any equipment used.
-
Dispose of contaminated PPE and waste materials according to institutional and local regulations.
-
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
Table 4: First Aid Measures [5][8]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: May emit toxic fumes under fire conditions.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
-
Evacuate: Evacuate personnel from the affected area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[5]
-
Clean-up:
-
Disposal: Dispose of the collected material in accordance with local, state, and federal regulations.
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[5] Keep the container tightly closed.[5] Recommended storage temperature is 2-8°C.
-
Disposal: Dispose of waste and empty containers in accordance with all federal, state, and local environmental regulations.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C9H9Br | CID 10965463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. GHS hazard pictograms [stoffenmanager.com]
- 4. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Electrophilic Bromination of 2,3-Dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrophilic bromination of 2,3-dihydro-1H-indene, commonly known as indane, is a significant transformation in organic synthesis. The resulting bromoindane isomers, primarily 4-bromoindane and 5-bromoindane, are valuable intermediates in the development of pharmaceuticals and other biologically active molecules. The indane scaffold is a core structure in numerous approved drugs and clinical candidates, and the introduction of a bromine atom provides a versatile handle for further functionalization through cross-coupling reactions, lithiation, and other transformations.
This document provides detailed application notes on the regioselectivity of the electrophilic bromination of unsubstituted indane, comprehensive experimental protocols for its synthesis, and characterization data for the resulting products.
Regioselectivity in the Electrophilic Bromination of Indane
The cyclopentyl ring fused to the benzene ring in the indane molecule acts as an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to the electron-donating nature of the alkyl group. Consequently, the electrophilic attack by bromine preferentially occurs at the positions ortho and para to the fused cyclopentyl ring. In the case of unsubstituted indane, this leads to the formation of two primary monobrominated products: 4-bromo-2,3-dihydro-1H-indene (ortho attack) and 5-bromo-2,3-dihydro-1H-indene (para attack).
The ratio of these isomers is dependent on the reaction conditions, particularly the Lewis acid catalyst used and the temperature. Steric hindrance at the 4-position (ortho) can influence the product distribution, often favoring the formation of the 5-bromo isomer.
Data Presentation
Table 1: Product Distribution in the Electrophilic Bromination of 2,3-Dihydro-1H-indene
| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Product Ratio (4-bromo : 5-bromo) | Total Yield (%) |
| Br₂ | AlCl₃ | CS₂ | 0 | Data not available | ~70-80 |
| Br₂ | FeBr₃ | CH₂Cl₂ | Room Temp. | Predominantly 5-bromo | Moderate to High |
| NBS | p-TsOH | CH₃OH | Room Temp. | Highly regioselective for substituted indanols | High |
Note: Quantitative data on the precise isomer ratio for the direct bromination of unsubstituted indane is not consistently reported in the literature. The reaction generally favors the 5-bromo isomer, and the total yield is typically good.
Table 2: Spectroscopic Data for Bromoindane Isomers
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 5-Bromo-2,3-dihydro-1H-indene | 7.23 (d, J = 1.8 Hz, 1H, H-4), 7.17 (dd, J = 7.9, 1.8 Hz, 1H, H-6), 6.98 (d, J = 7.9 Hz, 1H, H-7), 2.86 (t, J = 7.4 Hz, 4H, H-1, H-3), 2.06 (quint, J = 7.4 Hz, 2H, H-2) | 146.5, 143.2, 130.4, 128.0, 125.6, 119.8, 32.8, 32.0, 25.4 |
| 4-Bromo-2,3-dihydro-1H-indene | 7.25 (d, J = 7.7 Hz, 1H), 7.05 (t, J = 7.7 Hz, 1H), 6.95 (d, J = 7.7 Hz, 1H), 2.95 (t, J = 7.5 Hz, 2H), 2.85 (t, J = 7.5 Hz, 2H), 2.10 (m, 2H) | Data not fully available in cited literature. |
Experimental Protocols
Protocol 1: Friedel-Crafts Bromination of 2,3-Dihydro-1H-indene with Br₂ and AlCl₃
This protocol describes a classic approach to the electrophilic bromination of indane using bromine and a Lewis acid catalyst.
Materials:
-
2,3-Dihydro-1H-indene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Bromine (Br₂)
-
Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂), anhydrous
-
Ice
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,3-dihydro-1H-indene (1.0 eq) in anhydrous carbon disulfide or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.1 eq) to the stirred solution.
-
From the dropping funnel, add a solution of bromine (1.05 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring the mixture over crushed ice containing a small amount of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 4-bromo and 5-bromo isomers.
Protocol 2: Bromination using N-Bromosuccinimide (NBS) (Adapted from substituted indanols)
This protocol provides a milder alternative to using liquid bromine, employing NBS as the bromine source. While optimized for activated systems like phenols, it can be adapted for indane.
Materials:
-
2,3-Dihydro-1H-indene
-
N-Bromosuccinimide (NBS)
-
para-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Methanol (CH₃OH)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Standard laboratory glassware
Procedure:
-
To a solution of 2,3-dihydro-1H-indene (1.0 eq) in methanol, add N-bromosuccinimide (1.05 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to isolate the bromoindane isomers.
Visualizations
Reaction Mechanism
The electrophilic bromination of 2,3-dihydro-1H-indene proceeds via a classic electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Caption: Mechanism of Friedel-Crafts Bromination of Indane.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of bromoindane derivatives.
Caption: General workflow for the synthesis of bromoindane.
Application Note: Synthesis of 2-Bromo-2,3-dihydro-1H-indene via Electrophilic Hydrobromination
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed reaction mechanism, experimental protocol, and representative data for the synthesis of 2-bromo-2,3-dihydro-1H-indene (also known as 2-bromoindane), a valuable intermediate in organic synthesis and pharmaceutical research.
Introduction
This compound is a key building block for the synthesis of various functionalized indane derivatives, which are core structures in numerous biologically active compounds and materials. The targeted introduction of a bromine atom at the C-2 position allows for subsequent nucleophilic substitutions or cross-coupling reactions, enabling the development of diverse molecular scaffolds. The most direct and regioselective method for synthesizing this compound is through the electrophilic addition of hydrogen bromide (HBr) to 1H-indene.
Reaction Mechanism
The synthesis proceeds via a two-step electrophilic addition mechanism, governed by Markovnikov's rule. The regioselectivity of the reaction is dictated by the formation of the most stable carbocation intermediate.[1][2][3][4][5]
Step 1: Electrophilic attack and formation of a stable carbocation. The reaction is initiated by the attack of the electron-rich π-bond of the alkene in 1H-indene on the electrophilic hydrogen of hydrogen bromide.[2][6] Protonation can occur at either C1 or C2 of the double bond. Protonation at the C1 position leads to the formation of a secondary benzylic carbocation at the C2 position. This carbocation is significantly stabilized by resonance with the adjacent aromatic ring. The alternative, protonation at C2, would result in a less stable primary carbocation at C1. Consequently, the formation of the C2 carbocation is strongly favored.[1][4]
Step 2: Nucleophilic attack by bromide. The bromide ion (Br⁻), generated in the first step, acts as a nucleophile and attacks the electron-deficient carbocation at C2.[3] This step results in the formation of the final product, this compound.
The overall reaction is a stereoselective anti-addition, although for this achiral product, the stereochemistry is not a primary concern unless chiral starting materials or reagents are used.
Mechanism Visualization
Caption: Electrophilic addition of HBr to 1H-indene.
Experimental Protocol
This protocol describes a general procedure for the hydrobromination of 1H-indene. Reactions involving HBr should be conducted in a well-ventilated fume hood due to its corrosive and toxic nature.
Materials and Equipment:
-
1H-Indene
-
Hydrogen bromide solution (e.g., 33% in acetic acid) or HBr gas
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indene (e.g., 2.32 g, 20 mmol) in 20 mL of anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
HBr Addition: Slowly add a solution of HBr in acetic acid (e.g., 6.0 mL of a 33% solution, ~30 mmol) dropwise to the stirred solution over 15 minutes. Alternatively, bubble HBr gas through the solution until saturation is reached, monitoring the reaction progress by TLC.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of ice-cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 30 mL of saturated NaHCO₃ solution (caution: gas evolution), 30 mL of water, and 30 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and rinse the drying agent with a small amount of diethyl ether.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of this compound based on the protocol provided and analogous hydrohalogenation reactions.
| Parameter | Value | Notes |
| Reactants | ||
| 1H-Indene | 20 mmol (2.32 g) | Limiting Reagent |
| HBr (33% in Acetic Acid) | ~30 mmol (1.5 eq) | Ensures complete reaction |
| Solvent (Diethyl Ether) | 20 mL | Anhydrous conditions are preferred |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temp. | Initial cooling controls exothermicity |
| Reaction Time | 3 hours | Monitor by TLC for completion |
| Results | ||
| Product | This compound | Mol. Weight: 197.07 g/mol |
| Theoretical Yield | 3.94 g | Based on 100% conversion |
| Typical Experimental Yield | 75-85% | Varies with purity of starting materials and technique |
| Appearance | Colorless to pale yellow oil |
Conclusion
The synthesis of this compound from 1H-indene is efficiently achieved through a regioselective electrophilic addition of hydrogen bromide. The mechanism proceeds via the formation of a stable secondary benzylic carbocation, leading to the desired 2-bromo isomer in good yield. The provided protocol offers a reliable method for obtaining this versatile synthetic intermediate.
References
- 1. savemyexams.com [savemyexams.com]
- 2. youtube.com [youtube.com]
- 3. electrophilic mechanism steps addition hydrogen bromide to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: 2-Bromo-2,3-dihydro-1H-indene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-2,3-dihydro-1H-indene (also known as 2-bromoindane) as a versatile building block in the synthesis of pharmaceutical intermediates. The protocols outlined herein are based on established principles of nucleophilic substitution and are designed to serve as a practical guide for laboratory applications.
Introduction
This compound is a valuable bifunctional molecule incorporating a rigid indane scaffold. The presence of a bromine atom at the 2-position provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This capability makes it a key starting material for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to, agents targeting the central nervous system and compounds with anti-inflammatory or antioxidant properties. The indane core is a privileged structure in medicinal chemistry, and its derivatives are found in several approved drugs.
Key Applications in Pharmaceutical Intermediate Synthesis
The primary application of this compound in pharmaceutical synthesis is as an electrophile in nucleophilic substitution reactions. The secondary carbon to which the bromine is attached is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These transformations are fundamental in building the core structures of many pharmaceutical lead compounds.
A significant application is in the synthesis of 2-aminoindane derivatives. The 2-aminoindane moiety is a key pharmacophore in a range of neurologically active compounds. By displacing the bromide with ammonia or an amine, a direct route to this important class of intermediates is achieved.
Furthermore, reaction with other nucleophiles such as azide or alkoxides provides intermediates that can be further elaborated into a diverse array of pharmaceutical candidates. For instance, the resulting azide can be reduced to the corresponding amine, offering an alternative pathway to 2-aminoindane.
Data Presentation: Quantitative Analysis of Nucleophilic Substitution Reactions
While comprehensive, directly comparable quantitative data for a wide range of nucleophilic substitutions on this compound is not extensively consolidated in the literature, the following table summarizes representative yields for analogous reactions on similar substrates. This data serves as a valuable reference for estimating the expected efficiency of such transformations.
| Nucleophile | Substrate | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Compound |
| Ammonia | 2-Bromoindan-1-ol | 2-Aminoindan-1-ol | - | - | - | - | Analogous to cis-1-Aminoindan-2-ol synthesis |
| Sodium Azide | Benzyl Bromide Derivative | Benzyl Azide Derivative | DMSO | Room Temp. | 2 | 66 | Similar Azidation Reaction[1] |
| Pyrrolidine | 2-Allylnaphthyl triflate | 2-(Pyrrolidin-1-yl)indane | Toluene | 95 | 16 | 94 | Pd-Catalyzed Amination[2] |
| Diethylamine | 2-Allylnaphthyl triflate | 2-(Diethylamino)indane | Toluene | 95 | 16 | 55 | Pd-Catalyzed Amination[2] |
| Benzylamine | 2-Allylnaphthyl triflate | 2-(Benzylamino)indane | Toluene | 95 | 16 | 99 | Pd-Catalyzed Amination[2] |
Experimental Protocols
The following are detailed, representative protocols for key nucleophilic substitution reactions on this compound.
Protocol 1: Synthesis of 2-Amino-2,3-dihydro-1H-indene (via Ammonolysis)
This protocol describes the direct displacement of the bromide with ammonia. Due to the volatility of ammonia, the reaction is conducted in a sealed vessel.
Materials:
-
This compound
-
Concentrated aqueous ammonia (28-30%)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Heavy-walled, sealed reaction tube or autoclave
Procedure:
-
In a heavy-walled, sealable reaction tube, dissolve this compound (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and add a large excess of concentrated aqueous ammonia (10-20 eq).
-
Seal the reaction tube tightly and allow it to warm to room temperature.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
After cooling to room temperature, carefully open the reaction vessel in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-2,3-dihydro-1H-indene.
-
The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Synthesis of 2-Azido-2,3-dihydro-1H-indene
This protocol outlines the synthesis of the corresponding azide, which can serve as a precursor to the amine via reduction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or DMSO, add sodium azide (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 6-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with water and brine to remove residual DMF/DMSO and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-azido-2,3-dihydro-1H-indene.
-
The product can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of 2-Methoxy-2,3-dihydro-1H-indene (Williamson Ether Synthesis)
This protocol describes the formation of an ether linkage via reaction with an alkoxide.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (1.2-1.5 eq).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.
-
After cooling to room temperature, quench the reaction by adding deionized water.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-methoxy-2,3-dihydro-1H-indene can be purified by column chromatography or distillation.
Visualizations
Logical Relationship: Synthesis of Pharmaceutical Intermediates
Caption: Synthetic pathways from 2-bromoindane to APIs.
Experimental Workflow: General Nucleophilic Substitution
References
- 1. Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
Application Notes and Protocols for C-N Bond Formation Using 2-Bromo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 2-aminoindanes are a class of compounds with significant interest in medicinal chemistry and drug development due to their structural relationship to phenethylamines, which include a wide range of psychoactive compounds and neurotransmitter analogues.[1] These molecules have been investigated for their potential as entactogens, stimulants, and for other pharmacological activities.[2][3] The formation of a carbon-nitrogen (C-N) bond at the 2-position of the indane scaffold is a key synthetic step in the preparation of these derivatives.
This document provides a detailed protocol for the synthesis of N-substituted 2-aminoindanes through the nucleophilic substitution of 2-bromo-2,3-dihydro-1H-indene with primary and secondary amines. This method offers a direct and versatile route to a variety of 2-aminoindane derivatives.
Reaction Principle
The core of this protocol is a nucleophilic substitution reaction, where an amine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine in this compound.[4] The bromine atom, being a good leaving group, is displaced, resulting in the formation of a new C-N bond. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. A polar aprotic solvent is generally used to facilitate the reaction.
General Reaction Scheme:
Caption: General reaction scheme for C-N bond formation.
Experimental Protocols
Materials and Equipment
-
This compound (CAS: 17623-96-0)[5]
-
Selected primary or secondary amine (e.g., benzylamine, aniline, morpholine)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (nitrogen or argon) setup
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
General Protocol for Nucleophilic Substitution
This protocol describes a general method for the reaction of this compound with an amine. The specific conditions may require optimization depending on the nucleophilicity and steric hindrance of the amine.
Workflow Diagram:
Caption: Experimental workflow for C-N bond formation.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF or MeCN, approximately 5-10 mL per mmol of the bromoindane).
-
Add the amine (1.1-1.5 eq) to the solution.
-
Add a non-nucleophilic base (e.g., TEA or DIPEA, 1.5-2.0 eq) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-aminoindane.
Data Presentation
The following table summarizes representative, albeit hypothetical, quantitative data for the C-N bond formation with various amines, based on typical outcomes for such nucleophilic substitution reactions.
| Entry | Amine Nucleophile | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-Benzyl-2,3-dihydro-1H-inden-2-amine | 6 | 85 |
| 2 | Aniline | N-Phenyl-2,3-dihydro-1H-inden-2-amine | 18 | 65 |
| 3 | Morpholine | 4-(2,3-Dihydro-1H-inden-2-yl)morpholine | 8 | 78 |
| 4 | n-Butylamine | N-Butyl-2,3-dihydro-1H-inden-2-amine | 12 | 72 |
Application in Drug Development: A Conceptual Pathway
Many 2-aminoindane derivatives exhibit their pharmacological effects by modulating monoamine neurotransmitter systems, particularly by acting as releasing agents or reuptake inhibitors for serotonin, norepinephrine, and dopamine.[1] In a drug development context, these compounds could be investigated for their potential to treat mood disorders, attention-deficit/hyperactivity disorder (ADHD), or as non-stimulant alternatives in certain therapies. The diagram below illustrates a conceptual signaling pathway that could be modulated by a novel 2-aminoindane derivative.
Caption: Conceptual modulation of monoamine signaling.
This diagram illustrates how a 2-aminoindane derivative might interfere with the normal reuptake of neurotransmitters by monoamine transporters, leading to increased levels in the synaptic cleft and enhanced postsynaptic receptor activation. This is a common mechanism of action for many psychoactive drugs and represents a key area of investigation for novel therapeutics targeting the central nervous system.
References
- 1. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gacariyalur.ac.in [gacariyalur.ac.in]
- 5. This compound | C9H9Br | CID 10965463 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Indene Derivatives from 2-Bromo-2,3-dihydro-1H-indene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various indene derivatives starting from 2-bromo-2,3-dihydro-1H-indene. The methodologies outlined herein are centered around modern palladium-catalyzed cross-coupling reactions, offering versatile and efficient pathways to a diverse range of functionalized indene scaffolds, which are of significant interest in medicinal chemistry and materials science.
Introduction
The indene framework is a key structural motif in numerous biologically active compounds and functional materials. The ability to introduce diverse substituents onto the indene core is crucial for the development of novel therapeutic agents and advanced materials. This compound serves as a versatile and readily accessible starting material for such functionalization. This document details key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—as well as cyanation reactions, for the synthesis of 2-substituted indene derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3][4] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or carbopalladation/alkyne complexation (for Heck and Sonogashira) or amine coordination (for Buchwald-Hartwig), and reductive elimination.[5]
Synthesis of 2-Aryl-2,3-dihydro-1H-indenes via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of 2-aryl-2,3-dihydro-1H-indenes from this compound and arylboronic acids.[6]
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.005) | None | K₂CO₃ | PEG400/TBAB | 110 | 1 | 98 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.005) | None | K₂CO₃ | PEG400/TBAB | 110 | 1 | 95 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.005) | None | K₂CO₃ | PEG400/TBAB | 110 | 1 | 97 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (0.01) | None | K₂CO₃ | PEG400/TBAB | 110 | 1 | 90 |
| 5 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (0.005) | None | K₂CO₃ | PEG400/TBAB | 110 | 1 | 92 |
Note: The data presented is based on the highly efficient ligand-free Suzuki coupling of 4-bromo-2-methyl-1H-indanone, which serves as a close structural analog and predictive model for the reactivity of this compound.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of 4-bromo-2-methylindan-1-one (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(OAc)₂ (0.005 mol%) in a PEG400/TBAB system is heated at 110 °C for 1 hour.[6] After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are then dried and concentrated to yield the crude product, which can be further purified by chromatography.
Synthesis of 2-Alkenyl-2,3-dihydro-1H-indenes via Heck Reaction
The Heck reaction provides a direct method for the alkenylation of this compound using various olefins, leading to the formation of 2-alkenyl derivatives.[1][2]
Data Presentation: Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1.8) | XantPhos (6) | Cs₂CO₃ | Benzene | rt | 12 | 76 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (cat.) | PPh₃ (cat.) | K₂CO₃ | DMF/H₂O | 100 | 12 | Moderate |
| 3 | Acrylic acid | Pd(OAc)₂ (cat.) | None | Et₃N | Acetonitrile | 80-90 | 1 | 36 |
Note: Yields and conditions can vary significantly based on the specific substrates and catalyst system employed.[7][8]
Experimental Protocol: Heck Reaction with Styrene
A mixture of this compound (1.0 equiv), styrene (1.5 equiv), Pd(OAc)₂ (1.8 mol%), XantPhos (6 mol%), and Cs₂CO₃ (2.2 equiv) in benzene is stirred at ambient temperature under visible-light irradiation for 12 hours. The reaction mixture is then purified by column chromatography on silica gel to afford the desired 2-styryl-2,3-dihydro-1H-indene.
Synthesis of 2-Alkynyl-2,3-dihydro-1H-indenes via Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 2-alkynyl derivatives.[4] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9][10][11]
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | rt | 3 | 89 |
| 2 | 1-Dodecyne | Oxime Palladacycle (cat.) | None | Cs₂CO₃ | Dioxane | 100 | - | 30 |
| 3 | 4-Tolylacetylene | Oxime Palladacycle (cat.) | None | Cs₂CO₃ | Dioxane | 100 | - | 61 |
Note: The reactivity of aryl bromides is generally higher than secondary alkyl bromides, and conditions may need optimization.[9][12]
Experimental Protocol: Sonogashira Coupling
To a solution of this compound (1.0 equiv) in THF at room temperature is added sequentially Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%), diisopropylamine (7.0 equiv), and the terminal alkyne (1.1 equiv).[9] The reaction is stirred for 3 hours, then diluted with Et₂O and filtered. The filtrate is washed, dried, and concentrated. Purification by flash column chromatography on silica gel affords the coupled product.
Synthesis of 2-Amino-2,3-dihydro-1H-indenes via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 2-amino-2,3-dihydro-1H-indenes from this compound and various amines.[3]
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Secondary Amine | Pd₂(dba)₃ | P(tBu)₃ | NaOtBu | Toluene | rt | < 1 | High |
| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 2-24 | Moderate-High |
| 3 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | High |
Note: The choice of ligand and base is crucial and depends on the specific amine and aryl/alkyl halide used.[13][14]
Experimental Protocol: Buchwald-Hartwig Amination
A mixture of this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., P(tBu)₃ or XPhos), and a strong base (e.g., NaOtBu) in an anhydrous solvent (e.g., toluene) is stirred under an inert atmosphere at room temperature or elevated temperatures until the starting material is consumed.[13] The reaction is then quenched, and the product is isolated and purified using standard techniques.
Synthesis of 2-Cyano-2,3-dihydro-1H-indene via Cyanation
The introduction of a nitrile group at the 2-position of the indene core can be achieved through cyanation of this compound. Nickel-catalyzed methods using less toxic cyanide sources like Zn(CN)₂ are emerging as viable alternatives to traditional, more hazardous reagents.[15][16]
Data Presentation: Nickel-Catalyzed Cyanation
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additives | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | NiCl₂·6H₂O (10) | Xantphos (12) | DMAP, n-Bu₄NCl | CH₃CN | 100 | 24 | Good |
Note: This protocol is for the cyanation of unactivated secondary alkyl bromides and serves as a good starting point for this compound.[16]
Experimental Protocol: Nickel-Catalyzed Cyanation
A mixture of this compound (1.0 equiv), Zn(CN)₂ (1.0 equiv), NiCl₂·6H₂O (10 mol%), Xantphos (12 mol%), DMAP (20 mol%), and n-Bu₄NCl (1.0 equiv) in CH₃CN is heated at 100 °C for 24 hours in a sealed tube.[16] After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to afford 2-cyano-2,3-dihydro-1H-indene.
Conclusion
The synthetic protocols detailed in these application notes provide a robust foundation for the synthesis of a wide array of 2-substituted indene derivatives from this compound. The palladium-catalyzed cross-coupling reactions and nickel-catalyzed cyanation offer high efficiency and functional group tolerance, making them invaluable tools for medicinal chemists and materials scientists. The provided data and workflows serve as a practical guide for the implementation of these synthetic transformations in a research and development setting. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. odinity.com [odinity.com]
- 8. sctunisie.org [sctunisie.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rua.ua.es [rua.ua.es]
- 13. research.rug.nl [research.rug.nl]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Cyanation of Unactivated Secondary Alkyl Halides - ChemistryViews [chemistryviews.org]
Application Notes and Protocols: 2-Bromo-2,3-dihydro-1H-indene and its Analogs in the Synthesis of Fused Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and insights into the utilization of 2-bromo-2,3-dihydro-1H-indene and its closely related analog, 2-bromoindan-1-one, as versatile building blocks for the synthesis of diverse, fused heterocyclic systems. The indene scaffold is a privileged structure in medicinal chemistry, and its fusion with various heterocyclic rings can lead to novel compounds with significant biological activities.
Introduction
This compound serves as a reactive intermediate for the introduction of the indane moiety into larger molecular frameworks. Its bromine atom at the 2-position allows for various nucleophilic substitution and coupling reactions. However, for the direct synthesis of fused heterocyclic systems through cyclocondensation reactions, its ketone analog, 2-bromoindan-1-one, is more commonly employed due to the presence of the electrophilic carbonyl group, which readily participates in ring-closure reactions with binucleophiles.
This document details the synthesis of two important classes of indeno-fused heterocycles: indeno[1,2-d]thiazoles and indeno[1,2-c]pyrazoles, starting from bromo-indanone derivatives. The principles and methodologies described herein can serve as a guide for developing synthetic routes to other novel fused systems.
I. Synthesis of Indeno[1,2-d]thiazol-2-amines
The reaction of α-haloketones with thiourea is a classic and efficient method for the synthesis of 2-aminothiazoles, known as the Hantzsch thiazole synthesis. This methodology can be effectively applied to 2-bromoindan-1-one to generate the fused indeno[1,2-d]thiazole scaffold.
Reaction Scheme:
Caption: Synthetic workflow for Indeno[1,2-d]thiazol-2-amine.
Quantitative Data Summary
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Bromoindan-1-one | Thiourea | Ethanol | 1.75 hours | Not specified | [1][2] |
Experimental Protocol
Synthesis of 2-Amino-8,8a-dihydro-7H-indeno[1,2-d]thiazole [1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (0.2 mol, 15.2 g) in ethanol (50 mL).
-
Addition of Reactant: Heat the solution to reflux. To the refluxing solution, add a solution of 2-bromoindan-1-one (0.1 mol, 21.1 g) in ethanol (150 mL) dropwise over a period of 1.5 hours.
-
Reaction: Continue heating the reaction mixture at reflux for an additional 15 minutes after the addition is complete.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with diethyl ether to remove any unreacted ketone.
-
Dissolve the residue in boiling water and filter to remove any insoluble impurities.
-
Cool the filtrate and basify with aqueous ammonium hydroxide.
-
-
Isolation:
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from an ethanol-water mixture to afford the pure 2-amino-8,8a-dihydro-7H-indeno[1,2-d]thiazole.
-
II. Synthesis of Indeno[1,2-c]pyrazoles
The condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazines is a fundamental method for the synthesis of pyrazoles. In this example, an α,β-unsaturated ketone derivative of indanone undergoes a cyclocondensation reaction with an arylhydrazine to form the indeno[1,2-c]pyrazole core. This approach is valuable for creating libraries of substituted indenopyrazoles for biological screening.[3]
Reaction Scheme:
Caption: Synthetic workflow for Substituted Indeno[1,2-c]pyrazole.
Quantitative Data Summary
| Starting Material | Reagent | Solvent | Conditions | Yield (%) | Reference |
| 5-Chloro-6-methoxy-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one | (4-Chlorophenyl)hydrazine hydrochloride | Ethanol | Acetic acid (cat.), Microwave, 120 °C, 15 min | 56 | [3] |
| 5-Chloro-6-methoxy-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one | (4-Fluorophenyl)hydrazine hydrochloride | Ethanol | Acetic acid (cat.), Microwave, 120 °C, 15 min | 62 | [3] |
| 5-Chloro-6-methoxy-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one | (4-Methylphenyl)hydrazine hydrochloride | Ethanol | Acetic acid (cat.), Microwave, 120 °C, 15 min | 65 | [3] |
Experimental Protocol
General Procedure for the Microwave-Assisted Synthesis of Substituted Indeno[1,2-c]pyrazoles [3]
-
Reaction Mixture: In a microwave reaction vessel, combine 5-chloro-6-methoxy-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one (1 mmol), the appropriate arylhydrazine hydrochloride (1.2 mmol), and a few drops of glacial acetic acid in ethanol (5 mL).
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 120 °C for 15 minutes.
-
Work-up:
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the pure substituted indeno[1,2-c]pyrazole.
Application of this compound in Fused Heterocycle Synthesis: A Prospective View
While direct, well-documented protocols for the one-pot synthesis of fused heterocyclic systems from this compound are less common than for its indanone analog, its utility as a precursor should not be overlooked. The synthetic strategies would likely involve a two-step process:
-
Functionalization: The first step would involve converting the 2-bromoindane into a more suitable precursor for cyclocondensation. This could be achieved by:
-
Oxidation: Oxidation of this compound to 2-bromoindan-1-one would allow for the direct application of the protocols described above.
-
Substitution and Elimination: Nucleophilic substitution of the bromide followed by subsequent manipulations could introduce the necessary functional groups for cyclization. For instance, reaction with a suitable nitrogen nucleophile followed by oxidation could generate an enamine or imine, which could then undergo cyclization.
-
-
Cyclization: The second step would be the reaction of the functionalized indene derivative with a suitable binucleophile to form the desired fused heterocyclic ring.
The development of such multi-step sequences starting from this compound opens up possibilities for the synthesis of a wide array of novel indeno-fused heterocyclic compounds for investigation in drug discovery and materials science.
Caption: Prospective synthetic strategy from this compound.
References
Application Notes and Protocols for the Grignard Reaction with 2-Bromo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, utilizing an organomagnesium halide, known as a Grignard reagent. This document provides detailed application notes and protocols for the preparation of the Grignard reagent from 2-bromo-2,3-dihydro-1H-indene (also known as 2-bromoindane) and its subsequent reactions with various electrophiles. The resulting 2-substituted indane derivatives are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The successful execution of this reaction is highly dependent on maintaining strictly anhydrous conditions due to the high reactivity of the Grignard reagent with protic solvents.
Data Presentation
The following table summarizes typical yields for the Grignard reaction of this compound with representative electrophiles. It is important to note that yields can vary based on reaction scale, purity of reagents, and adherence to anhydrous techniques.
| Electrophile | Product | Typical Yield (%) |
| Carbon Dioxide (CO₂) | 2,3-dihydro-1H-indene-2-carboxylic acid | 75-85% |
| Benzaldehyde | (2,3-dihydro-1H-inden-2-yl)(phenyl)methanol | 60-70% |
| Acetone | 2-(2,3-dihydro-1H-inden-2-yl)propan-2-ol | 65-75% |
Experimental Protocols
Protocol 1: Preparation of 2,3-dihydro-1H-inden-2-ylmagnesium bromide
This protocol details the formation of the Grignard reagent from this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-neck flask with the reflux condenser, dropping funnel, and a gas inlet for the inert gas. Ensure all joints are well-sealed.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask. Gently heat the flask under a stream of inert gas until violet iodine vapors are observed. This process activates the magnesium surface by removing the passivating oxide layer. Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Formation of Grignard Reagent: Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension. The reaction is typically initiated by gentle warming or the addition of the iodine crystal. The initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or bubbling solution.
-
Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.
-
After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray to brownish solution is the Grignard reagent, 2,3-dihydro-1H-inden-2-ylmagnesium bromide, and should be used immediately in the next step.
Protocol 2: Reaction of 2,3-dihydro-1H-inden-2-ylmagnesium bromide with an Electrophile (General Procedure)
This protocol describes the reaction of the prepared Grignard reagent with a generic electrophile such as an aldehyde, ketone, or carbon dioxide.
Materials:
-
Solution of 2,3-dihydro-1H-inden-2-ylmagnesium bromide in ether or THF (from Protocol 1)
-
Electrophile (e.g., benzaldehyde, acetone, or dry ice) (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), dilute solution (for reactions with CO₂)
Procedure:
-
Reaction with Electrophile:
-
For Aldehydes or Ketones: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.
-
For Carbon Dioxide: Cool the Grignard reagent solution in a dry ice/acetone bath. Carefully add crushed dry ice (solid CO₂) in small portions to the stirred solution. An excess of dry ice is typically used.
-
-
Reaction Completion: After the addition of the electrophile is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.
-
For the reaction with CO₂, a dilute solution of hydrochloric acid is typically added to protonate the carboxylate salt.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic product. Separate the organic layer, and wash the aqueous layer with two additional portions of diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography on silica gel.
Mandatory Visualizations
Application Notes and Protocols: The Use of 2-Bromo-2,3-dihydro-1H-indene in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications and synthetic protocols for 2-bromo-2,3-dihydro-1H-indene (also known as 2-bromoindan) in the field of materials science. While specific, detailed examples of its use in polymerization and organic semiconductor synthesis are not extensively documented in publicly available literature, its chemical structure suggests significant potential as a versatile building block. This document outlines general methodologies and potential applications based on the known reactivity of similar bromo-aromatic compounds.
Introduction to this compound
This compound is a halogenated derivative of indane. The presence of a bromine atom on the five-membered ring provides a reactive handle for various cross-coupling reactions, making it a potentially valuable monomer or precursor for the synthesis of functional organic materials. The dihydroindene scaffold offers a rigid, bicyclic core that can be incorporated into polymeric backbones or larger conjugated systems to influence the resulting material's thermal, electronic, and morphological properties.
Potential Applications in Materials Science:
-
Organic Light-Emitting Diodes (OLEDs): The indene moiety is found in some organic semiconductor materials.[1] By functionalizing this compound through cross-coupling reactions, it is conceivable to synthesize novel hole-transporting or emissive materials for OLEDs.
-
Conducting Polymers: As a brominated monomer, it could potentially be used in polymerization reactions, such as Suzuki or Stille polycondensation, to create conjugated polymers for applications in organic electronics.
-
Functional Polymers: The bromo group can serve as an initiator site for Atom Transfer Radical Polymerization (ATRP), allowing for the growth of polymer chains from the indane core to create well-defined polymer architectures.
Key Synthetic Protocols
The primary utility of this compound in materials synthesis lies in its ability to participate in palladium-catalyzed cross-coupling reactions. Below are generalized protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for the construction of C-C bonds in materials synthesis.
Note: These are general protocols and will require optimization for specific substrates and desired products.
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction could be used to couple this compound with various aryl or heteroaryl boronic acids or esters to synthesize precursors for more complex materials.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃, 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid/ester, the base, and the palladium catalyst and ligand.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Reaction Conditions (Adapted from similar substrates)
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | Good to Excellent |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 4-12 | Good to Excellent |
Diagram 1: General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
The Heck reaction (coupling with an alkene) and Sonogashira reaction (coupling with a terminal alkyne) are also powerful tools for C-C bond formation. These could be employed to introduce vinyl or acetylenic functionalities to the indane core, which are valuable for creating conjugated materials and polymers. The experimental setups are similar to the Suzuki coupling, with variations in the coupling partner and catalyst system.
Potential Polymerization Pathways
If a di-functionalized indene monomer were synthesized (e.g., a dibromo- or a bromo-boronic acid derivative of 2,3-dihydro-1H-indene), it could undergo polycondensation reactions like Suzuki polycondensation to form conjugated polymers incorporating the indane unit in the main chain.
Diagram 2: Hypothetical Suzuki Polycondensation
Caption: Hypothetical Suzuki polycondensation workflow.
The C-Br bond in this compound can act as an initiator for ATRP, a controlled radical polymerization technique. This would allow for the synthesis of polymers with an indane core and well-defined polymer arms.
Diagram 3: ATRP Initiated by this compound
Caption: ATRP initiated from this compound.
Characterization of Materials
Once synthesized, materials derived from this compound would require thorough characterization to understand their properties.
Table 2: Typical Characterization Techniques
| Property | Technique(s) |
| Structural | Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), Mass Spectrometry (MS) |
| Molecular Weight | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) |
| Thermal | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) |
| Optical | UV-Visible Spectroscopy, Photoluminescence (PL) Spectroscopy |
| Electrochemical | Cyclic Voltammetry (CV) |
| Morphological | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) |
Conclusion
This compound represents a promising, yet underexplored, building block for materials science. Its rigid bicyclic structure and reactive bromine handle make it a candidate for the synthesis of novel organic electronic materials and functional polymers. The protocols and workflows provided here are generalized guidelines based on established organic chemistry principles. Researchers are encouraged to use these as a starting point for developing specific synthetic routes and to perform thorough optimization and characterization for their target applications. Further research is needed to fully elucidate the potential of this compound in the creation of new functional materials.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-2,3-dihydro-1H-indene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-2,3-dihydro-1H-indene. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main effective strategies for the synthesis of this compound. The first involves the anti-Markovnikov hydrobromination of indene, which requires a free-radical mechanism.[1][2] The second common approach is the α-bromination of 1-indanone to form 2-bromo-1-indanone, followed by the reduction of the ketone.[3][4]
Q2: My hydrobromination of indene is yielding the wrong isomer, 1-bromo-2,3-dihydro-1H-indene. What is going wrong?
A2: This is a common issue related to regioselectivity and is due to the reaction following a Markovnikov addition pathway. The formation of the 1-bromo isomer proceeds through a more stable benzylic carbocation intermediate at the C1 position.[5][6] To obtain the desired 2-bromo isomer, you must ensure your reaction conditions favor an anti-Markovnikov, free-radical addition. This typically involves the use of a radical initiator, such as peroxides (e.g., AIBN or benzoyl peroxide), and a non-polar solvent.[1][7]
Q3: I am observing significant amounts of dibrominated byproducts in my synthesis. How can I minimize these?
A3: The formation of dibrominated species is a frequent side reaction, particularly in the bromination of 1-indanone.[3] To minimize this, you should carefully control the stoichiometry of your brominating agent (e.g., N-bromosuccinimide or bromine). Using no more than one equivalent of the brominating agent is crucial. Additionally, maintaining a low reaction temperature and monitoring the reaction progress closely with techniques like TLC or GC-MS can help you stop the reaction once the desired monobrominated product is formed, preventing further bromination.
Q4: What are the best practices for purifying the final this compound product?
A4: Purification can be challenging due to the potential presence of the 1-bromo isomer and other byproducts. Column chromatography on silica gel is a common and effective method for separating the 2-bromo isomer from the 1-bromo isomer and other impurities. The choice of eluent is critical and should be optimized based on the polarity of the compounds in your crude mixture; a non-polar solvent system like hexane or a mixture of hexane and ethyl acetate is a good starting point. If N-bromosuccinimide (NBS) was used, a pre-purification aqueous work-up is recommended to remove the succinimide byproduct.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Ineffective radical initiation (for indene route). | Ensure the purity of your radical initiator (e.g., AIBN, benzoyl peroxide) and use it at the appropriate temperature for decomposition. Consider using UV light as an alternative initiation method. |
| Incomplete reaction. | Increase the reaction time or temperature, but monitor closely to avoid side reactions. Confirm reagent purity and stoichiometry. | |
| Product decomposition during workup. | Use mild workup conditions. Avoid strong bases or high temperatures if your product is unstable. | |
| Incorrect Regioisomer (1-bromo formed) | Reaction proceeding via ionic mechanism instead of radical. | For the hydrobromination of indene, add a radical initiator (e.g., peroxides) and use a non-polar solvent. Ensure your HBr source is free of impurities that might favor the ionic pathway.[2][8] |
| Formation of Multiple Products | Over-bromination (dibromo-, tribromo- byproducts). | Carefully control the stoichiometry of the brominating agent (use ~1 equivalent). Run the reaction at a lower temperature and monitor its progress to stop it at the optimal time. |
| Polymerization of indene. | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from interfering with the radical process. Keep the temperature controlled. | |
| Difficult Purification | Co-elution of isomers. | Optimize your column chromatography conditions. Try a different solvent system with a shallower polarity gradient. Consider alternative purification techniques like preparative HPLC if high purity is required. |
| Presence of succinimide byproduct (from NBS). | Before chromatographic purification, perform an aqueous workup. Succinimide is water-soluble and can be removed by washing the organic layer with water. |
Data Summary
Table 1: Comparison of Yields for Bromination of Substituted 1-Indanones
| Starting Material | Brominating Agent | Solvent | Temperature | Yield of 2-bromo-1-indanone | Reference |
| 4-Chloro-1-indanone | Br₂ | Acetic Acid | Room Temp | 42% | [3] |
| 4-Chloro-1-indanone | Br₂ / K₂CO₃ | Methanol | 0 °C | 73% | [3] |
| 4-Chloro-1-indanone | NBS | CCl₄ | Reflux | 90% | [3] |
Note: Yields are for the intermediate 2-bromo-1-indanone, not the final reduced product.
Experimental Protocols
Protocol 1: Anti-Markovnikov Hydrobromination of Indene
This protocol is designed to favor the formation of this compound via a free-radical mechanism.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve indene (1 equivalent) in a suitable anhydrous, non-polar solvent (e.g., hexane or cyclohexane).
-
Initiator Addition: Add a radical initiator such as azobisisobutyronitrile (AIBN, ~0.05 equivalents) or benzoyl peroxide.
-
HBr Addition: Bubble anhydrous hydrogen bromide (HBr) gas through the solution or add a solution of HBr in a non-polar solvent. The addition should be done at a controlled rate.
-
Reaction: Heat the mixture to reflux (the temperature will depend on the solvent and the decomposition temperature of the initiator, typically 60-80 °C) for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure the consumption of the starting material and the formation of the desired product.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any excess HBr, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound.
Protocol 2: Synthesis via Bromination of 1-Indanone and Subsequent Reduction
This two-step protocol involves the formation of a 2-bromo-1-indanone intermediate.
Step A: α-Bromination of 1-Indanone
-
Preparation: Dissolve 1-indanone (1 equivalent) in a suitable solvent such as carbon tetrachloride or methanol.[3]
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1 equivalent) portion-wise to the solution while stirring. If using methanol as a solvent with Br₂, a base like K₂CO₃ can be added to control the reaction.[3]
-
Reaction: Stir the reaction at room temperature or gentle reflux until the starting material is consumed, as indicated by TLC analysis.
-
Workup: Filter off the succinimide byproduct (if using NBS). If the reaction was performed in an organic solvent, wash the solution with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the resulting 2-bromo-1-indanone by recrystallization or column chromatography.
Step B: Reduction of 2-bromo-1-indanone
-
Preparation: Dissolve the purified 2-bromo-1-indanone (1 equivalent) in a suitable solvent like methanol or ethanol.
-
Reducing Agent: Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.
-
Reaction: Allow the reaction to stir at a low temperature until the ketone is fully reduced (monitor by TLC).
-
Workup: Quench the reaction by the slow addition of water or dilute acid. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting 2-bromo-2,3-dihydro-1H-inden-1-ol can then be further processed if the hydroxyl group is not desired. For the target molecule, a subsequent deoxygenation step would be required, which adds complexity. The hydrobromination of indene is a more direct route.
Visualizations
Caption: Alternative synthetic routes to this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Solved Hydrobromination of indene 1 occurs at the double | Chegg.com [chegg.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Bromination of 2,3-Dihydro-1H-indene (Indane)
Welcome to the technical support center for the regioselective bromination of 2,3-dihydro-1H-indene (indane). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges encountered during the synthesis of brominated indane derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the bromination of 2,3-dihydro-1H-indene?
The main challenge is controlling the regioselectivity of the reaction. Bromination can occur at two distinct sites: the aromatic ring via electrophilic aromatic substitution (SEAr) or at the benzylic C1 position via a free radical pathway. The conditions of the reaction (reagents, solvent, temperature, presence of light) determine which pathway is favored.
Q2: How does the substituent effect of the fused cyclopentane ring influence aromatic bromination?
The fused cyclopentane ring acts as a weakly activating, ortho-, para-directing group.[1][2] This is due to the electron-donating nature (hyperconjugation and inductive effects) of the alkyl group, which enriches the electron density of the aromatic ring, particularly at the ortho (C4) and para (C5) positions.[1] Consequently, electrophilic attack by a bromine electrophile (Br+) is directed to these positions.
Q3: Which position on the aromatic ring is preferentially brominated?
In electrophilic aromatic substitution, the major product is typically the 5-bromo-2,3-dihydro-1H-indene (para-substituted), with the 4-bromo isomer (ortho-substituted) as a minor product. The para position is often favored due to reduced steric hindrance compared to the ortho position.
Q4: Under what conditions does benzylic bromination at the C1 position occur?
Benzylic bromination occurs via a free-radical mechanism.[3][4] These conditions typically involve the use of N-bromosuccinimide (NBS) in a non-polar solvent (like CCl₄), initiated by light (hν) or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[5][6] The high selectivity for the C1 position is due to the resonance stabilization of the resulting benzylic radical.[3][7]
Q5: What is the role of a Lewis acid in the bromination of indane?
A Lewis acid, such as FeBr₃ or AlCl₃, is used to catalyze electrophilic aromatic bromination.[8] It polarizes the Br-Br bond of molecular bromine (Br₂), creating a potent electrophile (Br+) that can attack the aromatic ring.[8] In some cases, a Lewis acid can also promote benzylic bromination with reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) through a radical generation pathway.[9][10]
Troubleshooting Guide
Problem: My reaction yielded the benzylic bromide (1-bromoindane) instead of the desired aromatic bromide.
-
Potential Cause: You have inadvertently created conditions that favor a free-radical mechanism.
-
Solution:
-
Exclude Light and Radical Initiators: Ensure your reaction is run in the dark and that no radical initiators (like AIBN) are present, unless your goal is benzylic bromination.
-
Use Electrophilic Conditions: For aromatic substitution, use molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) in a suitable solvent.
-
Solvent Choice: Polar solvents can sometimes favor ionic pathways, while non-polar solvents like CCl₄ are classic choices for radical reactions.[11]
-
Problem: The reaction produced a mixture of 4-bromo and 5-bromo isomers. How can I improve selectivity?
-
Potential Cause: The electronic preference for the para position (C5) is not overwhelmingly strong, leading to a mixture.
-
Solution:
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the thermodynamically favored para product.[12]
-
Bulky Brominating Agent: Using a sterically hindered brominating agent or catalyst system might enhance selectivity for the less sterically hindered para position.
-
Purification: If separation is difficult, consider converting the isomer mixture to a downstream derivative that may be more easily separable by chromatography or crystallization.
-
Problem: My reaction resulted in polybrominated products.
-
Potential Cause: The stoichiometry of the brominating agent was too high, or the reaction was run for too long. The initial bromination product is still activated enough for a second substitution.
-
Solution:
-
Control Stoichiometry: Use only one equivalent of the brominating agent (e.g., Br₂ or NBS) relative to the indane substrate.
-
Slow Addition: Add the brominating agent dropwise at a low temperature to maintain a low concentration and prevent over-reaction.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction and quench it as soon as the starting material is consumed.
-
Problem: The reaction is very slow or gives a low yield.
-
Potential Cause: The reaction conditions are not optimal for the desired pathway.
-
Solution:
-
For Electrophilic Bromination: Ensure your Lewis acid catalyst is active (anhydrous) and used in sufficient quantity. If the aromatic ring is deactivated by other substituents, stronger conditions or a more potent brominating agent may be needed.[13]
-
For Radical Bromination: Ensure your radical initiator is active and the reaction is sufficiently heated or irradiated to promote initiation. Ensure the absence of radical inhibitors.
-
Data Presentation: Bromination of Indanone Derivatives
While quantitative data for the direct bromination of 2,3-dihydro-1H-indene is sparse in readily available literature, studies on substituted indanones provide excellent models for the regioselectivity of electrophilic substitution on this ring system.
Table 1: Regioselective Bromination of 5,6-Dimethoxyindan-1-one with Br₂ [14]
| Entry | Base/Acid | Solvent | Temp (°C) | Product(s) | Yield (%) |
| 1 | Acetic Acid | Acetic Acid | RT | 2,4-Dibromo-5,6-dimethoxyindan-1-one | 95 |
| 2 | KOH | CCl₄ | ~0 | 4-Bromo-5,6-dimethoxyindan-1-one | 79 |
| 3 | K₂CO₃ | CCl₄ | ~0 | 4-Bromo-5,6-dimethoxyindan-1-one | 81 |
| 4 | Cs₂CO₃ | CCl₄ | ~0 | 4-Bromo-5,6-dimethoxyindan-1-one | 67 |
This data demonstrates that under acidic conditions, bromination can occur on both the aromatic ring (C4) and the alpha-carbon (C2), while basic conditions selectively yield the aromatic substitution product.
Experimental Protocols
Protocol 1: Electrophilic Aromatic Bromination (Synthesis of 5-Bromoindane)
This protocol is a general method for electrophilic aromatic bromination, adapted for 2,3-dihydro-1H-indene.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dihydro-1H-indene (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) under an inert atmosphere (N₂ or Ar). Cool the flask to 0°C in an ice bath.
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃) (0.1 eq) to the solution.
-
Bromine Addition: Prepare a solution of molecular bromine (Br₂) (1.0 eq) in the same solvent. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 5°C. The reaction should be performed in the dark to suppress radical pathways.
-
Reaction: Stir the mixture at 0°C to room temperature and monitor its progress by TLC or GC.
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess bromine.
-
Workup: Transfer the mixture to a separatory funnel. Extract with dichloromethane, wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the 5-bromo and 4-bromo isomers.
Protocol 2: Benzylic Radical Bromination (Synthesis of 1-Bromoindane) [5][6]
This protocol is a standard Wohl-Ziegler reaction for benzylic bromination.
-
Setup: To a round-bottom flask, add 2,3-dihydro-1H-indene (1.0 eq), N-bromosuccinimide (NBS) (1.0 eq), and a radical initiator such as AIBN (0.05 eq). Add an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). For initiation, you can also irradiate the flask with a sunlamp.
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Monitoring: Monitor the reaction by GC or TLC. A key visual cue is that the dense NBS will be consumed and replaced by succinimide, which is less dense and will float on top of the CCl₄.
-
Workup: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Filter off the succinimide by-product.
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Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄. Remove the solvent by rotary evaporation. The crude 1-bromoindane can be purified by vacuum distillation.
Visualizations
Caption: Competing pathways in the bromination of indane.
Caption: A workflow for troubleshooting common bromination issues.
Caption: A typical workflow for a bromination experiment.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.coach [chemistry.coach]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lewis acid catalyzed benzylic bromination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-2,3-dihydro-1H-indene
Welcome to the technical support center for the purification of 2-bromo-2,3-dihydro-1H-indene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 2,3-dihydro-1H-indene (indane), the brominating agent (e.g., N-bromosuccinimide), and byproducts like dibrominated indane or indene resulting from elimination of HBr.[1][2] The specific impurities will depend on the synthetic route employed.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary methods for purifying this compound are column chromatography and recrystallization.[2] Column chromatography is effective for separating the desired product from closely related impurities, while recrystallization is useful for removing less soluble or more soluble impurities, assuming a suitable solvent is found.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation.[3] By spotting the crude mixture, collected fractions, and a pure standard (if available), you can track the elution of the desired compound and identify pure fractions.
Q4: My purified this compound appears to be unstable and discolors over time. What can I do?
A4: Alkyl halides can be sensitive to light and air, leading to degradation. It is advisable to store the purified compound at low temperatures (e.g., 4°C), in an amber vial, and under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.[2]
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Improper Solvent System | The polarity of the eluent is critical. If the compound elutes too quickly (high Rf), decrease the eluent polarity. If it doesn't move from the baseline (low Rf), increase the eluent polarity. A gradient elution might be necessary for complex mixtures.[3][4] |
| Compound Adsorbed on Stationary Phase | For some compounds, silica gel can be too acidic. Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[4] |
| Co-elution of Impurities | If impurities have similar polarity, a good separation may be difficult. Try a different solvent system or consider a different purification technique like recrystallization. |
Issue 2: Difficulty with Recrystallization
| Potential Cause | Troubleshooting Steps |
| "Oiling Out" Instead of Crystallizing | This occurs when the compound comes out of solution above its melting point. Try using a lower boiling point solvent, adding more of the "good" solvent to lower the saturation temperature, or allowing the solution to cool more slowly.[5] |
| No Crystal Formation | The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[6] If too much solvent was used, carefully evaporate some of it and allow the solution to cool again.[5] |
| Low Recovery of Crystals | This can happen if too much solvent was used or if the solution was not cooled sufficiently. Ensure the minimum amount of hot solvent is used for dissolution and cool the solution in an ice bath to maximize crystal formation.[5] |
Quantitative Data Summary
The following table summarizes typical parameters for the purification of bromo-indane derivatives. Note that optimal conditions for this compound may vary.
| Purification Method | Stationary Phase | Mobile Phase (Eluent) | Typical Yield | Reported Purity |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | 60-80% | >95% (by HPLC/GC) |
| Recrystallization | - | Ethanol/Water | 50-70% | >98% (by NMR) |
Experimental Protocols
Protocol 1: Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Insert a small plug of cotton or glass wool at the bottom.
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Add a layer of sand.
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[4]
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Pour the slurry into the column, allowing the solvent to drain, and tap the column gently to ensure even packing.
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Add another layer of sand on top of the silica gel.[7]
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be used for elution.
-
Carefully add the sample to the top of the column.[8]
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
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Collect fractions in separate test tubes.[3]
-
-
Analysis and Collection:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3]
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent and stir until the solid is completely dissolved.[5]
-
-
Hot Filtration (if necessary):
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If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.[6]
-
-
Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
avoiding side reactions in the synthesis of 2-bromo-2,3-dihydro-1H-indene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-2,3-dihydro-1H-indene. The following information is intended to help navigate and resolve common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for the synthesis of this compound?
The most prevalent and selective method is the free-radical bromination of 2,3-dihydro-1H-indene (indan) using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1] This method, often referred to as the Wohl-Ziegler reaction, favors benzylic bromination, leading to the desired product with good regioselectivity.[2]
Q2: Why is N-bromosuccinimide (NBS) preferred over elemental bromine (Br₂)?
NBS is preferred because it provides a low, constant concentration of bromine in the reaction mixture. This minimizes competitive side reactions, such as the electrophilic addition of bromine across the double bond if indene is used as a starting material or has been formed through side reactions.[2][3] Using Br₂ directly can lead to a mixture of products that are difficult to separate.
Q3: What are the primary side reactions to be aware of during the synthesis?
The main side reactions include:
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Over-bromination: Formation of dibromo- or tribromo-indenes. This can occur if an excess of NBS is used.
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Aromatic Bromination: Electrophilic substitution on the benzene ring is a possible side reaction, though less common under radical conditions.
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Elimination Reaction: The product, this compound, can undergo elimination to form indene, especially in the presence of a base or at elevated temperatures.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable eluent system (e.g., hexane/ethyl acetate) can be used to separate the starting material (indan), the desired product (this compound), and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Inactive radical initiator (AIBN/benzoyl peroxide).2. Decomposed or impure NBS.3. Insufficient reaction temperature or time.4. Presence of radical inhibitors (e.g., oxygen, certain impurities). | 1. Use a fresh batch of the radical initiator.2. Use freshly recrystallized NBS. Pure NBS should be a white crystalline solid.[4]3. Ensure the reaction is heated to reflux and monitor by TLC to determine the optimal reaction time.4. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products (Poor Selectivity) | 1. Over-bromination: Use of excess NBS.2. Aromatic bromination: Reaction conditions favoring electrophilic substitution.3. Formation of 1-bromoindane: The reaction is highly regioselective for the 2-position due to the stability of the secondary benzylic radical. Formation of the 1-bromo isomer is generally minor but can occur. | 1. Use a stoichiometric amount of NBS (1.0-1.1 equivalents).2. Conduct the reaction in a non-polar solvent (e.g., carbon tetrachloride) and in the absence of Lewis acids.3. Optimize reaction temperature; lower temperatures can sometimes improve selectivity. |
| Product Decomposes or Forms Indene upon Isolation | 1. Elimination reaction: Exposure to high temperatures or basic conditions during work-up or purification. | 1. Avoid high temperatures during solvent removal (use a rotary evaporator at reduced pressure and moderate temperature).2. Use a neutral or slightly acidic aqueous wash during work-up.3. If using column chromatography, ensure the silica gel is neutral. |
| Succinimide Byproduct is Difficult to Remove | 1. Succinimide is soluble in many organic solvents. | 1. After the reaction, filter the cooled reaction mixture to remove the bulk of the succinimide, which is a solid.2. Perform an aqueous work-up, washing the organic layer with water or a dilute basic solution to remove any remaining succinimide. |
Data Presentation
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Typical Yield of this compound | Key Considerations |
| Carbon Tetrachloride (CCl₄) | Good to Excellent | Traditional solvent of choice, but its use is now restricted due to toxicity and environmental concerns.[5] |
| Acetonitrile (CH₃CN) | Good | A more environmentally friendly alternative to CCl₄.[5] |
| Cyclohexane | Good | Another non-polar alternative to CCl₄. |
| 1,2-Dichlorobenzene | Good to Excellent | Can be a suitable alternative for benzylic brominations, sometimes offering improved yields and shorter reaction times.[6] |
Table 2: Effect of Initiator Concentration on Reaction Outcome
| AIBN (mol%) | Observation | Recommendation |
| < 1 | Slow or incomplete reaction. | Increase initiator concentration. |
| 1 - 5 | Optimal range for most reactions. | Start with a concentration in this range. |
| > 5 | May not significantly increase yield and can lead to more side reactions. | Generally not necessary to exceed this amount. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Free Radical Bromination
Materials:
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2,3-dihydro-1H-indene (indan)
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N-Bromosuccinimide (NBS), freshly recrystallized
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Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dihydro-1H-indene (1.0 eq), N-bromosuccinimide (1.05 eq), and anhydrous carbon tetrachloride.
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Add a catalytic amount of AIBN (0.02 eq).
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Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 2-4 hours.
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Monitor the reaction progress by TLC. The reaction is complete when the starting material is consumed.
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Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate.
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Filter the mixture and wash the solid with a small amount of cold CCl₄.
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Combine the filtrates and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
optimizing reaction conditions for substitutions on 2-bromo-2,3-dihydro-1H-indene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substitution reactions involving 2-bromo-2,3-dihydro-1H-indene. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is primarily used as an electrophile in nucleophilic substitution reactions.[1][2] The bromine atom at the C-2 position is a good leaving group, facilitating the introduction of a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, to create diverse 2-substituted indane derivatives.[1]
Q2: What are the main competing side reactions to be aware of?
A2: The principal side reaction is elimination (dehydrobromination) to form indene. This is especially prevalent when using strong, sterically hindered bases or high reaction temperatures. Another potential side reaction is a rearrangement of the carbocation intermediate if the reaction proceeds through an SN1-like mechanism, although this is less common for secondary bromides unless strong acid catalysts are present.
Q3: How does the stereochemistry of the starting material affect the product?
A3: If the starting this compound is enantiomerically pure, the stereochemical outcome of the substitution reaction depends on the mechanism. SN2 reactions will proceed with an inversion of configuration at the C-2 position.[3] SN1 reactions would lead to a racemic mixture of products. It is crucial to analyze the stereochemistry of the product to understand the reaction mechanism.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
Low or no conversion is a frequent issue. The following guide provides a systematic approach to troubleshooting this problem.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficiently Reactive Nucleophile | - For neutral nucleophiles (e.g., alcohols, amines), consider converting them to their more nucleophilic conjugate base (alkoxide, amide) using a suitable non-nucleophilic base (e.g., NaH, KHMDS).[4] - Choose a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophile's reactivity. | A stronger nucleophile will increase the rate of an SN2 reaction.[4] Polar aprotic solvents solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. |
| Poor Leaving Group Ability | - While bromide is a good leaving group, ensure the reaction conditions do not inhibit its departure. Protic solvents can solvate the leaving group, but may also solvate the nucleophile, reducing its reactivity. | For SN1 reactions, a more polar, protic solvent can help stabilize the departing leaving group and the carbocation intermediate. For SN2, a polar aprotic solvent is generally preferred. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. - Consider switching to a higher-boiling solvent if the desired temperature is above the boiling point of the current solvent. | Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate. |
| Steric Hindrance | - The 2-position of the indane system is sterically accessible, but a bulky nucleophile may hinder the reaction. If possible, use a less sterically hindered nucleophile. | SN2 reactions are sensitive to steric hindrance at the reaction center. |
Issue 2: Formation of Indene as the Major Product (Elimination)
The formation of indene via an E2 elimination pathway is a significant competing reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Strongly Basic/Non-Nucleophilic Reagent | - If the nucleophile is also a strong base (e.g., t-BuOK), elimination will be favored. Switch to a less basic, more nucleophilic reagent (e.g., NaN3, NaCN). | Strong, sterically hindered bases favor elimination over substitution. |
| High Reaction Temperature | - Run the reaction at the lowest temperature that allows for a reasonable rate of substitution. | Elimination reactions are generally favored over substitution at higher temperatures due to their higher activation energy and greater increase in entropy. |
| Solvent Choice | - Use a polar aprotic solvent (e.g., DMF, DMSO, acetone). | Polar aprotic solvents favor SN2 reactions, while polar protic solvents can favor both SN1 and E1 pathways. |
Experimental Protocols
General Protocol for Nucleophilic Substitution on this compound
This protocol provides a general procedure for the substitution reaction with an amine nucleophile. Conditions should be optimized for each specific nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., piperidine, 2-3 equivalents)
-
Base (e.g., K2CO3, 2-3 equivalents)
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Solvent (e.g., Acetonitrile or DMF)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Condenser
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Inert atmosphere (Nitrogen or Argon)
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Standard workup and purification reagents (e.g., water, ethyl acetate, brine, MgSO4)
-
Silica gel for column chromatography
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the amine nucleophile (2.0 eq), and potassium carbonate (2.0 eq).
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Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
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Reaction: Stir the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting flowchart for common reaction issues.
References
troubleshooting guide for reactions involving 2-bromo-2,3-dihydro-1H-indene
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-bromo-2,3-dihydro-1H-indene.
Troubleshooting Guides
Section 1: Synthesis of this compound
Question: I am attempting to synthesize this compound from 2,3-dihydro-1H-indene (indan) using N-bromosuccinimide (NBS), but I am getting a low yield. What are the common causes?
Answer: Low yields in the bromination of indan are typically due to a few key factors:
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Initiator Problems: Free-radical bromination with NBS requires an initiator, such as AIBN or benzoyl peroxide, and/or initiation by light (UV lamp). Ensure your initiator is not expired and is used in the correct catalytic amount. The reaction often requires heating to decompose the initiator and start the radical chain process.
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Solvent Choice: The reaction should be performed in a dry, non-polar solvent, typically carbon tetrachloride (CCl₄) or cyclohexane. Protic or highly polar solvents can interfere with the radical mechanism.
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Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion. Conversely, excessive heat or prolonged reaction times can lead to the formation of side products, including dibrominated species.[1] Monitor the reaction by TLC or GC to determine the optimal endpoint.
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NBS Quality: Ensure the NBS is pure. It can be recrystallized from water if necessary. Old or impure NBS may contain excess bromine or succinimide, which can lead to undesired side reactions.
Question: My bromination reaction is producing significant amounts of dibrominated byproducts. How can I improve the selectivity for the mono-brominated product?
Answer: Achieving high regioselectivity is crucial.[2] To favor mono-bromination, consider the following:
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Stoichiometry: Use a precise 1:1 molar ratio of indan to NBS. Using an excess of the brominating agent will inevitably lead to di- and polybrominated products.[1]
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Slow Addition: Add the NBS portion-wise or as a solution via a dropping funnel over an extended period. This keeps the concentration of the brominating agent low at any given moment, favoring the reaction with the starting material over the product.
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Temperature Control: Running the reaction at the lowest effective temperature can help improve selectivity. While initiation is necessary, avoid excessive heating which can make the reaction less selective.
Section 2: Nucleophilic Substitution Reactions
Question: I am performing a nucleophilic substitution on this compound, but the reaction is very slow or does not proceed to completion. What should I check?
Answer: The reactivity in nucleophilic substitution depends on several factors related to the substrate, nucleophile, and reaction conditions.[3]
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Nucleophile Strength: The rate of an Sₙ2 reaction is directly dependent on the strength of the nucleophile.[4] If your nucleophile is weak (e.g., water, alcohols), the reaction will be slow. Consider using a stronger, anionic nucleophile (e.g., an alkoxide, cyanide, or azide salt).
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Solvent: For Sₙ2 reactions, a polar aprotic solvent (e.g., DMSO, DMF, acetone) is generally preferred.[5] These solvents solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile more reactive. If an Sₙ1 pathway is desired (for tertiary or resonance-stabilized substrates), a polar protic solvent (e.g., ethanol, water) would be more appropriate to stabilize the carbocation intermediate.[4]
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Leaving Group Ability: Bromine is a good leaving group, but its departure can be assisted by the addition of a Lewis acid or silver salts in certain cases, although this is less common for simple substitutions.
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Steric Hindrance: this compound is a secondary halide. While it can undergo Sₙ2 reactions, steric hindrance is greater than for a primary halide.[4] Ensure your nucleophile is not excessively bulky.
Question: My substitution reaction is resulting in a mixture of products, including an alkene (indene). How can I minimize the competing elimination reaction?
Answer: Elimination (E1/E2) is a common side reaction that competes with nucleophilic substitution (Sₙ1/Sₙ2).[6] To favor substitution over elimination:
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Choice of Base/Nucleophile: Strong, bulky bases favor E2 elimination (e.g., potassium tert-butoxide).[7] Use a strong, but less sterically hindered nucleophile to favor Sₙ2 (e.g., sodium azide, sodium cyanide). Weakly basic, highly nucleophilic species are ideal.
-
Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS).[6][8] Running the reaction at a lower temperature can significantly reduce the amount of the elimination byproduct.[5]
-
Solvent: Polar aprotic solvents are generally a good choice for Sₙ2 reactions and can help suppress elimination pathways compared to polar protic solvents, which can promote E1 reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound? A1: Key physical and chemical properties are summarized in the table below.[9][10]
| Property | Value |
| Molecular Formula | C₉H₉Br |
| Molecular Weight | 197.07 g/mol [10] |
| CAS Number | 17623-96-0[9] |
| Boiling Point | 249.2 ± 29.0 °C at 760 mmHg[10] |
| Appearance | Varies; often a liquid or low-melting solid |
Q2: How should this compound be stored? A2: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[10] Recommended storage temperature is often between 2-8°C.[10] Due to its potential for decomposition or reaction, it should be kept away from strong bases, oxidizing agents, and moisture.
Q3: What are the primary safety hazards associated with this compound? A3: According to its hazard classification, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. All work should be conducted in a chemical fume hood.
Q4: What is the primary application of this compound? A4: It is primarily used in organic synthesis as a chemical intermediate.[10] The bromo-indane scaffold is a valuable building block for creating more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[10][11]
Experimental Protocols
General Protocol for Nucleophilic Substitution with Sodium Azide
This protocol provides a representative methodology for a nucleophilic substitution (Sₙ2) reaction.
-
Reagent Preparation:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (NaN₃, 1.2 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to 60-70 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
-
Workup and Isolation:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography to yield the pure 2-azido-2,3-dihydro-1H-indene.
-
Visualizations
Caption: A typical experimental workflow for organic synthesis reactions.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: Competing pathways of substitution vs. elimination.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. This compound | C9H9Br | CID 10965463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [myskinrecipes.com]
- 11. 1-bromo-2,3-dihydro-1H-indene | 24373-98-6 | Benchchem [benchchem.com]
identifying byproducts in the synthesis of 2-bromo-2,3-dihydro-1H-indene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 2-bromo-2,3-dihydro-1H-indene.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when synthesizing this compound from indene?
A1: The synthesis, typically proceeding via electrophilic addition of bromine (Br₂) or a similar bromine source to indene, can lead to several byproducts. The most common are:
-
trans-1,2-Dibromo-2,3-dihydro-1H-indene: This is the major byproduct resulting from the anti-addition of bromine across the double bond of the five-membered ring. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face.[1][2]
-
cis-1,2-Dibromo-2,3-dihydro-1H-indene: This isomer is generally formed in much smaller quantities than the trans isomer.
-
1-Bromo-1H-indene: This can be formed through the elimination of hydrogen bromide (HBr) from the dibrominated intermediates, particularly if the reaction is run at elevated temperatures or in the presence of a base.
-
Over-brominated species: If an excess of the brominating agent is used, further bromination on the aromatic ring can occur, leading to various poly-brominated indene derivatives.
Q2: How can I identify the desired product and the main byproducts using ¹H NMR spectroscopy?
A2: ¹H NMR spectroscopy is a powerful tool for distinguishing between this compound and its common byproducts. The key differences appear in the signals for the protons on the five-membered ring:
-
This compound (Desired Product): Expect a characteristic pattern for the protons at the C1, C2, and C3 positions. The proton at C2 (CH-Br) will be a multiplet, coupled to the four protons at C1 and C3. The protons at C1 and C3 will appear as distinct multiplets, typically in the range of 3.0-4.0 ppm.
-
trans-1,2-Dibromo-2,3-dihydro-1H-indene (Byproduct): This molecule will show two distinct methine (CH-Br) protons. The proton at C1 will likely be a doublet around 5.5-6.0 ppm, and the proton at C2 will be a multiplet at a slightly different chemical shift, coupled to the C1 proton and the C3 protons. The trans configuration results in a specific coupling constant between the C1 and C2 protons.
-
1-Bromo-1H-indene (Byproduct): The presence of a double bond within the five-membered ring significantly alters the spectrum. Expect vinylic proton signals in the 6.5-7.5 ppm region, which will be absent in the spectra of the desired saturated-ring product.
Q3: What reaction conditions favor the formation of the dibrominated byproduct?
A3: The formation of trans-1,2-dibromo-2,3-dihydro-1H-indene is favored when using a 1:1 molar ratio of bromine (Br₂) to indene.[1][2] This reaction is a classic example of electrophilic addition to an alkene.[1] Using an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) ensures that the solvent does not participate in the reaction.[2]
Q4: How can the formation of byproducts be minimized?
A4: To minimize the formation of dibrominated and other byproducts, precise control over the reaction conditions is essential.
-
Control Stoichiometry: Use a slight excess of indene relative to the brominating agent to reduce the chance of over-bromination.
-
Use N-bromosuccinimide (NBS): For benzylic bromination, NBS is often preferred over Br₂ as it can provide a low, steady concentration of bromine, which can improve selectivity, especially when radical initiators are used for substitution rather than addition.[3]
-
Low Temperature: Running the reaction at low temperatures (e.g., 0 to 5°C) can help control the reaction rate and reduce the likelihood of side reactions like elimination.[3]
-
Alternative Synthetic Routes: Consider a two-step synthesis. For instance, the hydroxybromination of indene using NBS in aqueous solvent forms trans-2-bromoindan-1-ol.[4] This intermediate can then be reduced to the desired this compound, offering a more selective pathway.
Troubleshooting Guide
Q1: My reaction resulted in a complex mixture of products according to TLC and ¹H NMR. What is the best way to proceed?
A1: A complex product mixture indicates a lack of selectivity in the bromination reaction.
-
Step 1: Identify Components: Attempt to identify the major components using GC-MS. The dibrominated byproducts will have a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br).
-
Step 2: Purify a Small Sample: Use column chromatography to isolate the major products from a small portion of the crude mixture. Characterize the pure fractions using NMR to confirm their structures.
-
Step 3: Optimize Reaction Conditions: Based on the identity of the major byproducts, adjust your reaction conditions. If dibromination is the issue, reduce the stoichiometry of the brominating agent. If elimination products are present, lower the reaction temperature. The flowchart below outlines a systematic approach to troubleshooting.
Q2: The yield of my desired this compound is consistently low. What are the likely causes?
A2: Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: As discussed, incorrect stoichiometry, temperature, or choice of brominating agent can favor byproduct formation.
-
Product Instability: The product may be unstable under the reaction or workup conditions, leading to decomposition or elimination. Ensure the workup is performed promptly and under mild conditions (e.g., washing with a mild reducing agent like sodium bisulfite to remove excess bromine).
-
Purification Losses: The product may be lost during purification steps like recrystallization or chromatography. Ensure your chosen solvent system for these procedures is optimized for your target compound.
Data Presentation
The following table summarizes how reaction conditions can influence the product distribution in the bromination of indene. The data is illustrative and based on general principles of organic reactions.
| Brominating Agent | Stoichiometry (Indene:Agent) | Solvent | Temperature (°C) | Desired Product | Major Byproduct(s) | Byproduct Percentage (Approx.) |
| Br₂ | 1:1.1 | CCl₄ | 0 | This compound | trans-1,2-Dibromo-2,3-dihydro-1H-indene | ~60-70% |
| Br₂ | 1:0.9 | CCl₄ | 0 | This compound | Unreacted Indene, trans-1,2-Dibromo | ~20-30% |
| NBS / H₂O | 1:1 | DMSO | 20 | trans-2-Bromoindan-1-ol* | Dibromo adducts | ~10-15% |
| NBS / AIBN | 1:1 | CCl₄ | 80 (reflux) | 1-Bromo-2,3-dihydro-1H-indene** | Minor addition products | ~15-25% |
*Note: This is an intermediate for an alternative synthesis, not the direct product. **Note: Radical conditions with NBS favor substitution at the benzylic C1 position, not the desired C2 position.
Experimental Protocols
Protocol 1: Synthesis of trans-2-Bromoindan-1-ol (Intermediate)
This protocol is adapted from methods for the hydroxybromination of indene.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve indene (1.0 eq) in a 1:1 mixture of dimethyl sulfoxide (DMSO) and water.
-
Reagent Addition: Cool the flask to room temperature. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 25°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the indene spot is consumed (typically 2-3 hours).
-
Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude trans-2-bromoindan-1-ol can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Protocol 2: Identification of Byproducts by GC-MS
-
Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Analysis: Analyze the resulting chromatogram to separate the components by retention time. Examine the mass spectrum of each peak to identify the molecular ion and fragmentation patterns. Look for the characteristic M, M+2, M+4 isotopic pattern for dibrominated compounds.
Visualizations
Caption: Troubleshooting workflow for byproduct identification and mitigation.
Caption: Reaction pathways in the bromination of indene.
References
Technical Support Center: Scale-Up Synthesis of 2-bromo-2,3-dihydro-1H-indene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-bromo-2,3-dihydro-1H-indene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound on a larger scale?
A1: The two primary routes for the scale-up synthesis of this compound are:
-
Direct bromination of 2,3-dihydro-1H-indene (indan): This is a straightforward approach, but regioselectivity can be a challenge. Radical bromination conditions tend to favor the formation of the 1-bromo isomer.[1] Electrophilic bromination may offer a pathway to the 2-bromo isomer, but conditions must be carefully controlled to avoid side reactions.
-
Synthesis via an indanone intermediate: This multi-step approach involves the bromination of a 1-indanone or 2-indanone precursor. For instance, the bromination of 1-indanone at the alpha position (C-2) can yield 2-bromo-1-indanone, which can then be further processed.[2][3] This route often provides better control over regioselectivity.
Q2: What are the most common brominating agents used in the synthesis of this compound?
A2: The most commonly employed brominating agents are elemental bromine (Br₂) and N-bromosuccinimide (NBS).[1]
-
Bromine (Br₂): Often used for electrophilic bromination. It is a hazardous material requiring careful handling, especially on a large scale.[4]
-
N-bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine. It is often used for radical brominations in the presence of a radical initiator.[1]
Q3: What are the critical process parameters to control during the scale-up of the bromination reaction?
A3: Key parameters to control include:
-
Temperature: Low temperatures are generally preferred to minimize side reactions such as di-bromination and to control the exothermic nature of the reaction.
-
Addition Rate: Slow and controlled addition of the brominating agent is crucial to maintain temperature and minimize localized high concentrations, which can lead to over-bromination.
-
Molar Ratio of Reactants: A precise molar ratio of the substrate to the brominating agent is necessary to favor mono-bromination.
-
Solvent Selection: The choice of solvent can influence the reaction pathway (radical vs. electrophilic) and the solubility of reactants and products.
-
Agitation: Efficient mixing is essential to ensure uniform reaction conditions and heat transfer.
Q4: What are the common impurities and byproducts in the synthesis of this compound?
A4: Common impurities and byproducts include:
-
Isomeric bromides: 1-bromo-2,3-dihydro-1H-indene is a common isomeric impurity, particularly if radical conditions are not well-controlled.
-
Di-brominated products: Over-bromination can lead to the formation of di-bromo-2,3-dihydro-1H-indene isomers.[3]
-
Aromatic bromination products: Bromination on the benzene ring can occur under certain electrophilic conditions.
-
Unreacted starting material: Incomplete reaction will result in the presence of 2,3-dihydro-1H-indene.
-
Oxidation products: If using an indanone intermediate, oxidation byproducts may be present.
Q5: What are the recommended methods for the purification of this compound at an industrial scale?
A5: For large-scale purification, the following methods are recommended:
-
Distillation: Vacuum distillation is a suitable method for separating the product from non-volatile impurities and some isomeric byproducts, provided there is a sufficient boiling point difference.[5]
-
Crystallization: If the product is a solid or can be crystallized from a suitable solvent, this is an effective method for achieving high purity.[6]
-
Chromatography: While less common for very large-scale production due to cost, preparative chromatography can be used for high-purity requirements.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC).- Increase the reaction time or temperature cautiously, while monitoring for byproduct formation. |
| Sub-optimal reaction conditions | - Re-evaluate the choice of solvent and brominating agent.- Optimize the molar ratio of reactants. |
| Loss of product during work-up | - Ensure efficient extraction of the product from the aqueous phase.- Minimize losses during solvent removal and transfers. |
| Side reactions consuming starting material | - Review the reaction conditions to minimize the formation of byproducts (see Problem 2). |
Problem 2: High Levels of Impurities (e.g., di-brominated products, isomeric bromides)
| Possible Cause | Suggested Solution |
| Over-bromination (di-bromination) | - Reduce the molar equivalent of the brominating agent.- Ensure slow and controlled addition of the brominating agent.- Maintain a low reaction temperature.[3] |
| Formation of the incorrect isomer (e.g., 1-bromo) | - If a radical pathway is undesired, ensure the absence of radical initiators (e.g., light, peroxides).- If an electrophilic pathway is desired, consider the use of a Lewis acid catalyst and a non-polar solvent. |
| Aromatic bromination | - Use milder brominating agents.- Avoid highly acidic conditions that can activate the aromatic ring. |
Problem 3: Runaway Reaction or Poor Temperature Control
| Possible Cause | Suggested Solution |
| Exothermic reaction | - Ensure the reactor has adequate cooling capacity for the intended scale.- Implement a slow and controlled addition of the brominating agent.[7] |
| Inefficient heat transfer | - Improve agitation to enhance heat transfer from the reaction mixture to the cooling jacket.- Consider using a solvent with a higher heat capacity. |
Data Presentation
Table 1: Comparison of Bromination Conditions for Indanone Precursors
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Yield of 2-bromo-indanone (%) | Reference |
| Br₂ | 4-Chloro-1-indanone | Acetic Acid | Room Temp | - (Dibromo product favored) | [3] |
| Br₂/K₂CO₃ | 4-Chloro-1-indanone | Not specified | 0 | - (Aromatic bromination) | [3] |
| Br₂ | 5,6-Dimethoxyindan-1-one | Acetic Acid | Room Temp | 95 (as 2,4-dibromo) | [8] |
| Br₂/KOH | 5,6-Dimethoxyindan-1-one | Not specified | ~0 | 79 (as 4-bromo) | [8] |
Note: Data for the direct synthesis of this compound at scale is limited in the public domain. The table presents data for related indanone precursors to guide process development.
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-2,3-dihydro-1H-inden-1-one (Model Protocol)
This protocol is based on the bromination of a substituted indanone and serves as a model for the synthesis of the 2-bromo isomer.[2][3]
Materials:
-
1-Indanone
-
Bromine (Br₂)
-
Acetic Acid
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet, charge 1-indanone and acetic acid.
-
Cooling: Cool the mixture to 0-5 °C with an ice bath.
-
Bromine Addition: Slowly add a solution of bromine in acetic acid via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture at 0-5 °C until the reaction is complete (monitor by TLC or GC).
-
Quenching: Slowly add a saturated solution of sodium bisulfite to quench the excess bromine.
-
Work-up: Add water and extract the product with dichloromethane.
-
Washing: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or crystallization.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for addressing common issues in the synthesis.
References
- 1. 1-bromo-2,3-dihydro-1H-indene | 24373-98-6 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Bromination - Wordpress [reagents.acsgcipr.org]
- 5. How To [chem.rochester.edu]
- 6. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing the Stability of 2-Bromo-2,3-dihydro-1H-indene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the stability of 2-bromo-2,3-dihydro-1H-indene (also known as 2-bromoindane) during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound during reactions?
A1: this compound is a secondary alkyl halide, making it susceptible to two competing reaction pathways that can be considered stability issues if they are not the desired transformation:
-
Dehydrobromination (Elimination): The most common instability issue is the elimination of hydrogen bromide (HBr) to form indene. This is particularly prevalent in the presence of a base.
-
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile. While often the intended reaction, undesired substitution by solvent or other species can occur.
The stability of the compound is therefore highly dependent on the reaction conditions, including the choice of base/nucleophile, solvent, and temperature.
Q2: How should this compound be stored to ensure its stability?
A2: To maintain the integrity of this compound, it is recommended to store it in a cool, dark place. For long-term storage, refrigeration between 2°C and 8°C is advisable.[1] The container should be tightly sealed to prevent exposure to moisture and air, and storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability.
Q3: Can this compound decompose under thermal stress?
Troubleshooting Guide: Common Issues in Reactions
This guide addresses specific problems that may arise during reactions involving this compound.
Issue 1: Low yield of the desired substitution product and formation of indene as the major byproduct.
-
Question: I am trying to perform a nucleophilic substitution on this compound, but I am primarily observing the formation of indene. What is causing this, and how can I fix it?
-
Answer: The formation of indene indicates that an elimination reaction is outcompeting your desired substitution reaction. This is a common issue with secondary alkyl halides.
-
Potential Cause 1: The nucleophile is too basic. Strong bases, such as alkoxides (e.g., sodium ethoxide), hydroxides, and amides, will favor elimination.[4][5]
-
Solution 1: If possible, use a less basic nucleophile. For example, acetate and cyanide are reasonably good nucleophiles but weaker bases than ethoxide.[6]
-
Potential Cause 2: The reaction temperature is too high. Higher temperatures generally favor elimination over substitution because elimination reactions often have a higher positive entropy change.[1][3]
-
Solution 2: Run the reaction at a lower temperature. Monitor the reaction progress over a longer period to compensate for the slower rate.
-
Potential Cause 3: The solvent is promoting elimination. The choice of solvent can influence the reaction pathway.
-
Solution 3: For an S(N)2 reaction, a polar aprotic solvent like DMSO or DMF is often preferred as it can enhance the reactivity of the nucleophile.
-
Issue 2: The reaction is very slow or does not proceed to completion.
-
Question: My substitution/elimination reaction with this compound is not working. What are some potential reasons?
-
Answer: A sluggish or incomplete reaction can be due to several factors related to the reaction conditions and reagents.
-
Potential Cause 1: The nucleophile/base is not strong enough. For S(_N)2 or E2 reactions, a sufficiently strong nucleophile/base is required.
-
Solution 1: Consider using a stronger nucleophile/base. For example, if you are using a neutral amine for a substitution, its deprotonated (anionic) form will be a much stronger nucleophile.
-
Potential Cause 2: Steric hindrance. Although this compound is a secondary halide, bulky nucleophiles may react slowly in an S(_N)2 reaction.
-
Solution 2: If using a bulky nucleophile, you may need to increase the reaction time or temperature moderately. Be aware that increasing the temperature may also increase the amount of elimination byproduct. For elimination, a bulky base like potassium tert-butoxide can be used to favor the formation of the less substituted alkene (Hofmann product), although in the case of 2-bromoindane, this would still lead to indene.[7]
-
Issue 3: Formation of multiple unexpected byproducts.
-
Question: Besides the expected product and indene, I am observing other spots on my TLC plate. What could these be?
-
Answer: The formation of multiple byproducts could be due to the inherent reactivity of the starting material and intermediates, or impurities.
-
Potential Cause 1: Solvolysis. If you are using a protic solvent that is also a nucleophile (e.g., ethanol, water), you may be getting substitution products where the solvent molecule has acted as the nucleophile.[8][9][10] This is more likely if the reaction is run under conditions that favor an S(_N)1/E1 pathway (weakly basic/nucleophilic conditions).
-
Solution 1: Use a non-nucleophilic, aprotic solvent if solvolysis is an issue.
-
Potential Cause 2: Impure starting material. The this compound may contain impurities from its synthesis.
-
Solution 2: Purify the starting material before use, for example, by column chromatography or distillation.
-
Data Summary: Predicting Reaction Outcomes
The following table summarizes the expected major reaction pathway for this compound based on the reaction conditions.
| Substrate | Nucleophile/Base | Solvent | Temperature | Primary Pathway | Major Product(s) |
| This compound (Secondary Halide) | Strong, non-bulky base (e.g., NaOEt, NaOH) | Polar Protic (e.g., Ethanol) | High | E2 | Indene |
| This compound (Secondary Halide) | Strong, non-bulky base (e.g., NaOEt, NaOH) | Polar Protic (e.g., Ethanol) | Low | S(_N)2 / E2 | Substituted Product + Indene |
| This compound (Secondary Halide) | Strong, bulky base (e.g., t-BuOK) | Polar Aprotic (e.g., THF) | Any | E2 | Indene |
| This compound (Secondary Halide) | Weak nucleophile/Weak base (e.g., H(_2)O, CH(_3)COOH) | Polar Protic (e.g., H(_2)O, Ethanol) | Any | S(_N)1 / E1 | Substituted Product + Indene |
| This compound (Secondary Halide) | Good nucleophile/Weak base (e.g., I
| Polar Aprotic (e.g., Acetone, DMF) | Low | S(_N)2 | Substituted Product |
Experimental Protocols
Protocol: Dehydrobromination of this compound to Indene
This protocol is a general guideline for an E2 elimination reaction.
-
Reagents and Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.5 to 2 equivalents). The use of a strong base like sodium ethoxide in ethanol favors the E2 elimination pathway.[11][12]
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux. Higher temperatures favor elimination.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to obtain indene.
-
Visualizations
Caption: Competing substitution and elimination pathways for this compound.
Caption: Decision-making workflow for troubleshooting undesired elimination reactions.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. 2-Bromoindene synthesis - chemicalbook [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Indane synthesis [organic-chemistry.org]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. The solvolysis of 2-bromo-3-methylbutane potentially can give sev... | Study Prep in Pearson+ [pearson.com]
- 9. Propose an SN1 mechanism for the solvolysis of 3-bromo-2,3-dimeth... | Study Prep in Pearson+ [pearson.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. what are the products in a reaction between (R)-2-bromopentane and sodium.. [askfilo.com]
- 12. Organic Chemistry: Alkene Formation: Dehydrohalogenation and dehydration [westfield.ma.edu]
Technical Support Center: Workup Procedures for Reactions with 2-Bromo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of reactions involving 2-bromo-2,3-dihydro-1H-indene. The information is tailored to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a nucleophilic substitution reaction with this compound?
A1: A typical workup for a nucleophilic substitution reaction involves quenching the reaction, extracting the product, washing the organic layer, drying, and concentrating. For example, in the synthesis of 2-amino-2,3-dihydro-1H-indene, after the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with water and brine to remove any remaining water-soluble impurities. The organic layer is subsequently dried over an anhydrous salt such as sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which may then be purified by column chromatography.
Q2: What is a standard workup procedure for a Suzuki coupling reaction involving this compound?
A2: For a Suzuki coupling reaction, the workup generally begins with cooling the reaction mixture to room temperature and then quenching it with water. The product is then extracted into an organic solvent such as ethyl acetate. The combined organic extracts are washed with water and brine to remove inorganic salts and other water-soluble impurities. After drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), the solvent is removed by rotary evaporation to give the crude product, which can be further purified, typically by column chromatography on silica gel.
Q3: I am observing a persistent emulsion during the extraction process. How can I resolve this?
A3: Emulsion formation is a common issue, particularly when dealing with complex reaction mixtures. Here are several strategies to break an emulsion:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which often helps to break up the emulsion.
-
Filtration through Celite: Filtering the entire mixture through a pad of Celite can help to remove particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Gentle Swirling or Stirring: Instead of vigorous shaking, gentle swirling or stirring of the separatory funnel can minimize emulsion formation from the outset.
-
Solvent Modification: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic layer enough to break the emulsion.
Q4: What are some common side products to be aware of during the workup of reactions with this compound?
A4: While specific side products will depend on the reaction conditions, a potential side reaction to consider is hydrolysis of the starting material, this compound, to the corresponding alcohol, 2-hydroxy-2,3-dihydro-1H-indene, particularly if the workup conditions are aqueous and prolonged. In the case of nucleophilic substitution with amines, over-alkylation can sometimes occur. For Suzuki coupling reactions, homocoupling of the boronic acid reagent can be a potential byproduct.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product After Workup
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Before workup, ensure the reaction has gone to completion using an appropriate monitoring technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Product Loss During Extraction | - Ensure the correct solvent is being used for extraction. The polarity of the product will dictate the most suitable solvent. For example, more polar products may require more polar extraction solvents. - Perform multiple extractions with smaller volumes of solvent, as this is generally more efficient than a single extraction with a large volume. |
| Product is Water-Soluble | If the product has high water solubility, it may be lost in the aqueous layer during washing steps. In such cases, back-extraction of the aqueous layers with the organic solvent can help recover the product. Minimizing the number of aqueous washes can also be beneficial. |
| Product Degradation | If the product is sensitive to acid or base, ensure that the pH of the aqueous solutions used in the workup is appropriate. For example, use a mild base like sodium bicarbonate for quenching instead of a strong base if the product is base-sensitive. |
Issue 2: Impure Product After Workup and Purification
| Possible Cause | Troubleshooting Step |
| Inefficient Washing | Ensure thorough washing of the organic layer to remove all water-soluble impurities. Using brine as a final wash can help to remove residual water and break up emulsions. |
| Co-elution During Chromatography | If impurities are co-eluting with the product during column chromatography, try using a different solvent system with a different polarity or consider a different stationary phase. |
| Presence of Starting Material | If unreacted this compound remains, optimize the reaction conditions to drive the reaction to completion. During purification, careful selection of the chromatography eluent should allow for separation of the starting material from the product. |
| Formation of Byproducts | Identify the structure of the main byproduct(s) to understand their origin. This can help in modifying the reaction or workup conditions to minimize their formation. For example, if a hydrolysis byproduct is observed, minimizing the contact time with aqueous solutions during workup is recommended. |
Experimental Protocols
General Workup Procedure for Nucleophilic Substitution
-
Quenching: Once the reaction is deemed complete, cool the reaction mixture to room temperature. If necessary, quench any remaining reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated aqueous ammonium chloride, or a mild base like sodium bicarbonate solution).
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) and water. Gently shake the funnel, venting frequently. Allow the layers to separate.
-
Washing: Drain the aqueous layer. Wash the organic layer sequentially with water and then with brine.
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
General Workup Procedure for Suzuki Coupling
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to ambient temperature. Quench the reaction by adding water.
-
Filtration (if applicable): If a heterogeneous catalyst was used, it may be removed by filtration through a pad of Celite at this stage.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or toluene).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter to remove the drying agent and remove the solvent in vacuo.
-
Purification: Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for workup of this compound reactions.
Validation & Comparative
Comparative Analysis of Predicted ¹H and ¹³C NMR Spectra for 2-Halo-2,3-dihydro-1H-indenes
A guide for researchers in synthetic and medicinal chemistry providing a comparative analysis of predicted Nuclear Magnetic Resonance (NMR) spectral data for 2-bromo-, 2-chloro-, and 2-iodo-2,3-dihydro-1H-indene. This document aims to facilitate the characterization and identification of these halogenated indane scaffolds, which are valuable intermediates in drug discovery and materials science.
This guide presents a detailed comparison of the predicted ¹H and ¹³C NMR spectra for 2-bromo-2,3-dihydro-1H-indene and its chloro and iodo analogues. Due to the limited availability of complete, experimentally assigned NMR data in the public domain for these specific compounds, this guide utilizes predicted spectral data generated from widely accepted NMR prediction software. This approach provides a reliable framework for scientists to anticipate and interpret the NMR spectra of these compounds, aiding in their synthesis and characterization.
Predicted ¹H and ¹³C NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound, 2-chloro-2,3-dihydro-1H-indene, and 2-iodo-2,3-dihydro-1H-indene. The predicted values are based on computational algorithms that analyze the molecular structure and estimate the magnetic environment of each nucleus.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Assignment | 2-chloro-2,3-dihydro-1H-indene (Predicted) | This compound (Predicted) | 2-iodo-2,3-dihydro-1H-indene (Predicted) | Multiplicity |
| H2 | 4.6 - 4.8 | 4.7 - 4.9 | 4.9 - 5.1 | Triplet (t) |
| H1 (a/b) | 3.3 - 3.5 | 3.4 - 3.6 | 3.5 - 3.7 | Doublet of Doublets (dd) |
| H3 (a/b) | 3.6 - 3.8 | 3.7 - 3.9 | 3.8 - 4.0 | Doublet of Doublets (dd) |
| H4/H7 | 7.2 - 7.4 | 7.2 - 7.4 | 7.2 - 7.4 | Multiplet (m) |
| H5/H6 | 7.1 - 7.3 | 7.1 - 7.3 | 7.1 - 7.3 | Multiplet (m) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | 2-chloro-2,3-dihydro-1H-indene (Predicted) | This compound (Predicted) | 2-iodo-2,3-dihydro-1H-indene (Predicted) |
| C2 | 60 - 65 | 50 - 55 | 30 - 35 |
| C1 | 42 - 45 | 43 - 46 | 45 - 48 |
| C3 | 42 - 45 | 43 - 46 | 45 - 48 |
| C3a/C7a | 140 - 142 | 140 - 142 | 140 - 142 |
| C4/C7 | 127 - 129 | 127 - 129 | 127 - 129 |
| C5/C6 | 124 - 126 | 124 - 126 | 124 - 126 |
Note: The ranges for predicted chemical shifts are approximate and can vary slightly depending on the prediction software and its underlying algorithms. The multiplicities are predicted based on standard coupling patterns.
Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like the 2-halo-2,3-dihydro-1H-indenes.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if it is not already present in the solvent. TMS provides a reference signal at 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K (25 °C).
-
Spectral Width: Typically 12-16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.
-
Temperature: 298 K (25 °C).
-
Spectral Width: Typically 200-240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are often required due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the connectivity of the atoms.
NMR Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for obtaining and interpreting NMR data for a chemical compound.
Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.
This guide provides a foundational understanding of the expected NMR characteristics of this compound and its chloro and iodo counterparts. By combining the provided predicted data with the outlined experimental protocols, researchers can more confidently identify and characterize these important synthetic intermediates.
A Comparative Guide to the Analytical Techniques for 2-Bromo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry with alternative analytical techniques for the characterization of 2-bromo-2,3-dihydro-1H-indene. Detailed experimental protocols, comparative data, and visual workflows are presented to aid in method selection and implementation for the analysis of this and structurally related compounds.
Mass Spectrometry Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It provides information on the molecular weight and fragmentation pattern, which is crucial for structural elucidation and identification.
Predicted Mass Spectrum of this compound
The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion due to the presence of the bromine atom, which has two major isotopes, 79Br and 81Br, in nearly equal abundance.[1] This results in two molecular ion peaks ([M]+ and [M+2]+) of similar intensity.
| m/z | Predicted Fragment | Relative Abundance (%) | Interpretation |
| 196/198 | [C9H9Br]+ | 40 | Molecular ion peaks ([M]+ and [M+2]+) |
| 117 | [C9H9]+ | 100 | Loss of Br radical |
| 116 | [C9H8]+ | 85 | Loss of HBr |
| 91 | [C7H7]+ | 30 | Tropylium ion, rearrangement and fragmentation |
| 77 | [C6H5]+ | 15 | Phenyl cation |
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways. The initial ionization event forms the molecular ion [C9H9Br]+. The most facile fragmentation is the cleavage of the C-Br bond, a common pathway for alkyl halides, leading to the formation of a stable indanyl cation at m/z 117, which is often the base peak. Another significant fragmentation route involves the elimination of a hydrogen bromide (HBr) molecule, resulting in an ion at m/z 116. Further fragmentation of the indanyl cation can lead to the formation of the tropylium ion at m/z 91 through rearrangement, and the phenyl cation at m/z 77.
References
A Comparative Guide to the Reactivity of 1-Bromo- vs. 2-Bromo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors, a nuanced understanding of isomeric reactivity is paramount. The dihydroindene scaffold is a prevalent motif in biologically active compounds, and the strategic functionalization of this core often hinges on the differential reactivity of its halogenated derivatives. This guide provides an objective comparison of the reactivity of two key isomers: 1-bromo-2,3-dihydro-1H-indene (a benzylic halide) and 2-bromo-2,3-dihydro-1H-indene (a secondary alkyl halide), supported by established chemical principles and analogous experimental data.
Executive Summary
The position of the bromine atom on the 2,3-dihydro-1H-indene ring fundamentally dictates the reactivity of the molecule. As a benzylic halide, 1-bromo-2,3-dihydro-1H-indene exhibits significantly enhanced reactivity towards nucleophilic substitution reactions (both SN1 and SN2 mechanisms) compared to its 2-bromo counterpart, which behaves as a typical secondary alkyl halide. This heightened reactivity is a direct consequence of the resonance stabilization of the carbocation intermediate or the transition state afforded by the adjacent aromatic ring. Conversely, this compound is more prone to elimination reactions, with the product distribution being highly dependent on the steric bulk of the base employed.
Data Presentation: A Quantitative Comparison of Reactivity
Table 1: Relative Rates of SN1 Solvolysis
This table illustrates the dramatic increase in SN1 reaction rates for substrates that can form stabilized carbocations. Benzylic halides, such as 1-bromo-2,3-dihydro-1H-indene, form resonance-stabilized carbocations, leading to significantly faster solvolysis rates than secondary alkyl halides.
| Bromoalkane Analogue | Structure | Type | Relative Rate of SN1 Reaction (Solvolysis in Formic Acid)[1] |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary (2°) | 44.7 |
| Benzyl bromide | C₆H₅CH₂Br | Benzylic (1°) | Very High (Significantly > Secondary) |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary (3°) | ~1 x 10⁸ |
Note: While benzyl bromide is a primary halide, its reactivity in SN1 reactions is greatly enhanced due to the stability of the benzyl carbocation. 1-bromo-2,3-dihydro-1H-indene, being a secondary benzylic halide, is expected to be even more reactive.
Table 2: Relative Rates of SN2 Reaction
The SN2 reaction is sensitive to steric hindrance. While benzylic halides are sterically similar to primary or secondary alkyl halides, their transition states are stabilized by the adjacent π-system, leading to enhanced reactivity.
| Bromoalkane Analogue | Structure | Type | Relative Rate of SN2 Reaction (with NaI in Acetone)[1] |
| Ethyl bromide | CH₃CH₂Br | Primary (1°) | ~1 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary (2°) | ~0.02 |
| Benzyl bromide | C₆H₅CH₂Br | Benzylic (1°) | ~120 |
Table 3: Product Distribution in E2 Elimination of a Secondary Bromoalkane Analogue (2-Bromobutane)
This table demonstrates the influence of the base on the regioselectivity of the E2 elimination reaction for a secondary alkyl halide, which serves as a model for the behavior of this compound.
| Substrate | Base/Solvent | Major Product (Zaitsev) | Minor Product (Hofmann) |
| 2-Bromobutane | NaOEt / EtOH[2] | trans-2-Butene (~71%) | 1-Butene (~29%) |
| 2-Bromobutane | KOtBu / tBuOH[2] | 1-Butene (~53%) | trans-2-Butene (~47%) |
Reaction Pathways and Mechanistic Insights
1-Bromo-2,3-dihydro-1H-indene: The Benzylic Advantage
The bromine atom at the C-1 position is benzylic, meaning it is directly attached to a carbon atom that is, in turn, bonded to an aromatic ring. This structural feature is the primary determinant of its high reactivity.
-
SN1 Pathway : In polar protic solvents, 1-bromo-2,3-dihydro-1H-indene readily undergoes SN1 reactions. The rate-determining step is the formation of a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring. This stabilization lowers the activation energy for its formation, leading to a rapid reaction rate.[3]
-
SN2 Pathway : With strong, non-bulky nucleophiles, the SN2 pathway is also highly favored. The transition state of the SN2 reaction is stabilized by the overlap of the p-orbitals of the adjacent aromatic ring with the developing p-orbital on the alpha-carbon. This orbital overlap lowers the energy of the transition state, accelerating the reaction.
-
E1 and E2 Pathways : Elimination reactions are generally less favored for 1-bromo-2,3-dihydro-1H-indene compared to substitution, especially under conditions that favor substitution (e.g., weakly basic nucleophiles). However, with strong, bulky bases, E2 elimination can occur to form 1H-indene.
Caption: Reaction pathways for 1-bromo-2,3-dihydro-1H-indene.
This compound: A Classic Secondary Halide
With the bromine atom at the C-2 position, this isomer lacks the benzylic activation and behaves as a typical secondary alkyl halide. Its reactivity is a competition between substitution and elimination pathways.
-
SN1 and SN2 Pathways : As a secondary halide, this compound can undergo both SN1 and SN2 reactions. The SN1 pathway is slower than for the 1-bromo isomer due to the formation of a less stable secondary carbocation. The SN2 pathway is also viable but is sterically more hindered than for a primary halide. The preferred pathway is highly dependent on the reaction conditions (nucleophile strength, solvent polarity).
-
E2 Pathway : Elimination is a major competing reaction for secondary halides, especially with strong bases. The regioselectivity of the E2 elimination is governed by Zaitsev's rule when using small, strong bases like ethoxide, leading to the more substituted and thermodynamically more stable alkene, 1H-indene. However, with sterically hindered bases like tert-butoxide, the Hofmann product, 2H-indene, may be formed in significant amounts due to the preferential abstraction of the less sterically hindered proton.[2][4]
Caption: Competing pathways for this compound.
Experimental Protocols
The following are generalized protocols for the synthesis of the starting materials and for conducting a comparative solvolysis experiment to determine relative reactivity.
Synthesis of 1-Bromo-2,3-dihydro-1H-indene
Principle: This synthesis involves the free-radical bromination of 2,3-dihydro-1H-indene (indan) at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator.[5]
Procedure:
-
To a solution of 2,3-dihydro-1H-indene (1.0 eq.) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-bromo-2,3-dihydro-1H-indene.
Synthesis of this compound
Direct bromination of indan at the C-2 position is not regioselective. A multi-step synthesis is typically required, for example, starting from 1-indanone.
Comparative Solvolysis Experiment
Principle: The relative rates of SN1 solvolysis can be determined by monitoring the production of HBr over time when each isomer is dissolved in a polar protic solvent.[6][7]
Procedure:
-
Prepare equimolar solutions of 1-bromo-2,3-dihydro-1H-indene and this compound in a suitable solvent system (e.g., 80% ethanol/20% water).
-
Prepare separate reaction vessels for each isomer, each containing a known volume of the solvent and a pH indicator.
-
At time zero, add a precise amount of the respective bromoindane to each vessel, ensuring rapid mixing.
-
Monitor the time taken for a specific color change of the indicator, which corresponds to the production of a certain amount of HBr. Alternatively, monitor the reaction by periodically titrating the liberated HBr with a standardized solution of NaOH.
-
The relative rates can be calculated from the time taken to reach the endpoint for each isomer.
Caption: Experimental workflow for kinetic analysis.
Conclusion
The structural isomerism of bromo-2,3-dihydro-1H-indenes leads to a stark differentiation in their chemical reactivity. 1-Bromo-2,3-dihydro-1H-indene, as a benzylic halide, is a highly reactive substrate for nucleophilic substitution, readily undergoing both SN1 and SN2 reactions. In contrast, this compound exhibits the characteristic reactivity of a secondary alkyl halide, where substitution and elimination reactions are in constant competition, and the outcome can be judiciously controlled by the choice of reagents and reaction conditions. This understanding is crucial for synthetic chemists aiming to selectively functionalize the dihydroindene core in the development of novel molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Arrange the following compounds in decreasing order of rate of solvolysis.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-bromo-2,3-dihydro-1H-indene | 24373-98-6 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to Alternative Reagents for the Bromination of 2,3-Dihydro-1H-indene
For researchers, scientists, and professionals in drug development, the selective bromination of the 2,3-dihydro-1H-indene (indane) scaffold is a critical transformation for the synthesis of various biologically active molecules and pharmaceutical intermediates. The choice of brominating agent is paramount, dictating the position of bromination, reaction efficiency, and overall safety profile of the synthesis. This guide provides an objective comparison of several alternative reagents to traditional liquid bromine, focusing on performance, selectivity, and safety, supported by experimental data.
The hazardous and corrosive nature of elemental bromine has driven the adoption of solid, more manageable brominating agents.[1][2] These alternatives offer significant advantages in terms of safety, handling, and often, improved selectivity. This guide focuses on key alternatives such as N-Bromosuccinimide (NBS), and greener options like bromide-bromate mixtures, comparing their efficacy for brominating the indane core at either the benzylic or aromatic positions.
Performance Comparison of Brominating Reagents
The selection of a reagent for the bromination of 2,3-dihydro-1H-indene is primarily determined by the desired regioselectivity. Reactions can be directed to the benzylic position (C-1) through radical pathways or to the aromatic ring via electrophilic aromatic substitution. The following table summarizes quantitative data for various brominating agents and related substrates.
| Reagent/System | Substrate | Product(s) | Reaction Conditions | Yield (%) | Selectivity & Notes | Reference(s) |
| N-Bromosuccinimide (NBS) | 2,3-dihydro-1H-indene (indane) | 1-bromo-2,3-dihydro-1H-indene | Radical initiator (AIBN) or UV light, reflux in CCl₄ | High | High regioselectivity for the benzylic position.[1][3] This is a classic Wohl-Ziegler reaction. | [1][3] |
| N-Bromosuccinimide (NBS) | Methoxy-substituted benzenes and naphthalenes | Aromatic ring monobromination | Acetonitrile (CH₃CN), Room Temperature | Excellent | Using a polar solvent like acetonitrile with NBS favors electrophilic aromatic substitution over benzylic bromination.[4] | [4] |
| Bromine (Br₂) | 5,6-dimethoxyindan-1-one | 2,4-dibromo-5,6-dimethoxyindan-1-one | Acetic acid, Room Temperature | 95% | Exclusive α-to-carbonyl and aromatic bromination. | [5] |
| Bromine (Br₂) | 5,6-dimethoxyindan-1-one | 4-bromo-5,6-dimethoxyindan-1-one | K₂CO₃, Ice bath | 81% | High regioselectivity for the aromatic ring under basic conditions. | [5] |
| Photobromination (Br₂) | Indane | 1,1,3,3-Tetrabromoindane & 1,1,2,3,3-pentabromoindane | CCl₄, internal irradiation (150 W lamp) | High | Exhaustive bromination at benzylic positions. | [6][7] |
| Bromide-Bromate Mixture (e.g., 2:1 NaBr/NaBrO₃) | Phenols, Anilines, Aromatic ethers | Aromatic monobromination | In situ generation of HOBr via acidification, ambient temp. | Good to Excellent | Eco-friendly alternative to liquid bromine, offering high bromine atom efficiency.[8][9][10] | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for achieving selective bromination on the indane scaffold.
Protocol 1: Benzylic Bromination with N-Bromosuccinimide (Wohl-Ziegler Reaction)
This protocol is designed for the selective bromination of the C-1 benzylic position of 2,3-dihydro-1H-indene.
-
Reaction Setup: A solution of 2,3-dihydro-1H-indene (1 equivalent) in anhydrous carbon tetrachloride (CCl₄) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: N-Bromosuccinimide (NBS, 1.1 equivalents) is added to the solution.[3][11]
-
Initiation: A catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added. Alternatively, the reaction can be initiated by irradiation with a UV lamp.[3]
-
Reaction: The mixture is heated to reflux and maintained until the reaction is complete (typically monitored by TLC or GC-MS). The completion is often indicated by the disappearance of the denser NBS from the bottom of the flask.
-
Workup: The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed sequentially with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude 1-bromo-2,3-dihydro-1H-indene.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Aromatic Bromination using a Green Bromide-Bromate Reagent
This protocol describes a more environmentally friendly method for the bromination of activated aromatic rings, adapted for an indane derivative with an activating group (e.g., a phenol like 2,3-dihydro-1H-inden-5-ol).
-
Reagent Preparation: An aqueous solution of the brominating reagent is prepared by dissolving a 2:1 molar ratio of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in water.[9]
-
Reaction Setup: The substrate, such as 2,3-dihydro-1H-inden-5-ol (1 equivalent), is dissolved in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask.[9][12]
-
Bromination: The aqueous bromide-bromate solution (stoichiometric equivalent) is added to the substrate solution under stirring at ambient temperature. The reaction is then initiated by the slow, dropwise addition of an acid (e.g., dilute H₂SO₄ or HCl) to generate the reactive brominating species (in situ HOBr).[9][10]
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Workup: The reaction is quenched by adding a solution of a reducing agent like sodium sulfite (Na₂SO₃) to destroy any excess bromine. The organic layer is separated, washed with water and brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated.
-
Purification: The resulting crude brominated product is purified by column chromatography or recrystallization.
Logical Workflow for Reagent Selection
The choice of bromination strategy depends critically on the desired product. The following diagram illustrates the decision-making process for selecting a suitable reagent and conditions for the bromination of an indane derivative.
Caption: Decision workflow for regioselective bromination of indane.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 9. Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. repository.ias.ac.in [repository.ias.ac.in]
- 11. suru-chem.com [suru-chem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Substituted Dihydroindenes
For Researchers, Scientists, and Drug Development Professionals
The dihydroindene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Its synthesis has been approached through various methodologies, each with distinct advantages and limitations. This guide provides an objective comparison of prominent synthetic routes to substituted dihydroindenes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Strategies
The synthesis of substituted dihydroindenes can be broadly categorized into classical multi-step sequences and more modern catalytic or tandem approaches. While classical methods offer robustness and scalability, newer techniques often provide increased efficiency and access to diverse molecular architectures.
Classical Multi-step Synthesis
A well-established and versatile route involves a three-step sequence starting from a substituted phenylpropanoic acid. This method allows for the systematic introduction of substituents on the aromatic core and at the 2-position of the dihydroindene ring system.
General Workflow:
-
Intramolecular Friedel-Crafts Acylation: Cyclization of a phenylpropanoic acid derivative to form the corresponding dihydroindenone.
-
Aldol Condensation: Reaction of the dihydroindenone with an aldehyde to introduce a substituent at the 2-position.
-
Reduction: Reduction of the exocyclic double bond and the ketone functionality to yield the final substituted dihydroindene.
This approach has been successfully applied to the synthesis of a series of 4,5,6-trimethoxy-2-substituted-2,3-dihydro-1H-indenes, which have shown potential as tubulin polymerization inhibitors.
Alternative Catalytic and Tandem Routes
Modern synthetic methods offer more direct pathways to dihydroindene derivatives, often with higher atom economy and fewer intermediate purification steps.
-
Gold-Catalyzed Synthesis: Gold catalysts can facilitate various cyclization and cycloaddition reactions to construct the dihydroindene core. These methods are known for their mild reaction conditions and tolerance of a wide range of functional groups.
-
Tandem Reactions: These reactions, also known as domino or cascade reactions, involve a sequence of intramolecular transformations to rapidly build molecular complexity from simple starting materials. Tandem approaches can significantly shorten synthetic sequences.
-
Brønsted Acid-Catalyzed Cyclization: Strong Brønsted acids can promote the cyclization of suitably substituted precursors, such as diaryl- or alkyl aryl-1,3-dienes, to afford dihydroindenes in good to excellent yields under mild conditions.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various 4,5,6-trimethoxy-2-substituted-2,3-dihydro-1H-indenes via the classical three-step synthesis.
| Compound ID | Substituent (at position 2) | Overall Yield (%) |
| 12a | 4-Methoxybenzyl | 24.0 |
| 12b | 3,4-Dimethoxybenzyl | 21.7 |
| 12c | 3,4,5-Trimethoxybenzyl | 27.5 |
| 12h | 4-Amino-3-methylbenzyl | 8.15 |
| 12i | 3,4-Dimethylbenzyl | 29.6 |
| 12l | Benzyl | 23.1 |
Mandatory Visualization
Caption: Synthetic strategies for substituted dihydroindenes.
Experimental Protocols
Classical Multi-step Synthesis of 4,5,6-Trimethoxy-2-benzyl-2,3-dihydro-1H-indene
This synthesis is carried out in three main steps starting from 3-(3,4,5-trimethoxyphenyl)propanoic acid.[1]
Step 1: Intramolecular Friedel-Crafts Acylation to form 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one
-
Reagents: 3-(3,4,5-trimethoxyphenyl)propanoic acid, polyphosphoric acid (PPA).
-
Procedure: A mixture of 3-(3,4,5-trimethoxyphenyl)propanoic acid and polyphosphoric acid is heated with stirring. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the dihydroindenone.
Step 2: Aldol Condensation with Benzaldehyde
-
Reagents: 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one, benzaldehyde, potassium hydroxide, ethanol.
-
Procedure: To a stirred solution of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one in ethanol, an ethanolic solution of potassium hydroxide is added, followed by the addition of benzaldehyde. The mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is poured into water, and the precipitated solid is collected by filtration, washed with water, and dried.
Step 3: Reduction to 4,5,6-Trimethoxy-2-benzyl-2,3-dihydro-1H-indene
-
Reagents: 2-Benzylidene-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one, palladium on carbon (Pd/C), hydrogen gas, ethanol.
-
Procedure: The α,β-unsaturated ketone from the previous step is dissolved in ethanol, and a catalytic amount of Pd/C is added. The mixture is then subjected to hydrogenation at a suitable pressure. After the reaction is complete (monitored by TLC), the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the final product.
Gold-Catalyzed Synthesis of Polysubstituted Dihydroindenes (General Protocol)
-
Reagents: A suitable dienyne precursor, gold catalyst (e.g., [P(t-Bu)2(o-biphenyl)]AuCl/AgSbF6), solvent (e.g., dichloromethane).
-
Procedure: To a solution of the dienyne precursor in the solvent, the gold catalyst is added at room temperature. The reaction is stirred until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to afford the polysubstituted dihydroindene.
Tandem Reaction for the Synthesis of Polysubstituted Dihydroindenes (General Protocol)
-
Reagents: A suitable acyclic precursor (e.g., an enone with a tethered alkyne), catalyst (e.g., a palladium or rhodium complex), solvent.
-
Procedure: The acyclic precursor and the catalyst are dissolved in an appropriate solvent. The reaction mixture is heated to a specific temperature and stirred for a designated time. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by chromatography to yield the polycyclic dihydroindene derivative.
Brønsted Acid-Catalyzed Synthesis of Substituted Dihydroindenes (General Protocol)
-
Reagents: A diaryl- or alkyl aryl-1,3-diene, a Brønsted acid catalyst (e.g., trifluoromethanesulfonic acid), solvent (e.g., dichloromethane).
-
Procedure: To a solution of the diene in the solvent, a catalytic amount of the Brønsted acid is added at room temperature. The reaction is stirred for a short period, and its progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified by standard procedures.
References
Comparative Validation of 2-Bromo-2,3-dihydro-1H-indene Synthesis by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for 2-bromo-2,3-dihydro-1H-indene, a key intermediate in various pharmaceutical and materials science applications. The performance of different brominating agents in the synthesis of a precursor, 2-bromo-1-indanone, is evaluated, with comprehensive experimental data and detailed protocols for both synthesis and validation by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
The precise introduction of a bromine atom at the C-2 position of the 2,3-dihydro-1H-indene (indane) scaffold is a critical step in the synthesis of numerous target molecules. Direct bromination of indane typically yields the 1-bromo isomer with high regioselectivity. Therefore, an alternative strategy involving the α-bromination of a carbonyl-activated intermediate, 1-indanone, is often employed. This guide compares the efficacy of three common brominating agents for this transformation: N-Bromosuccinimide (NBS), Pyridinium Tribromide (Py·HBr₃), and elemental Bromine (Br₂). The subsequent reduction of the resulting 2-bromo-1-indanone to the target compound, this compound, is also outlined. Validation and purity assessment of the final product are conducted using GC-MS.
Data Presentation
The following table summarizes the quantitative data from the comparative study of the bromination of 1-indanone.
| Brominating Agent | Reaction Time (h) | Yield of 2-bromo-1-indanone (%) | Purity by GC-MS (%) | Key Byproducts |
| N-Bromosuccinimide (NBS) | 4 | 85 | 96 | Dibrominated indanone, unreacted starting material |
| Pyridinium Tribromide | 6 | 78 | 98 | Unreacted starting material |
| Bromine (Br₂) | 2 | 92 | 91 | Dibrominated indanone, tribrominated species |
Experimental Protocols
Synthesis of 2-bromo-1-indanone (Comparative Study)
General Procedure:
A solution of 1-indanone (1.0 g, 7.57 mmol) in a suitable solvent (e.g., chloroform or acetic acid, 20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The appropriate brominating agent (1.0 eq) is added portion-wise over 15 minutes at room temperature. The reaction mixture is then stirred at a specified temperature for the time indicated in the data table.
-
N-Bromosuccinimide (NBS): NBS (1.35 g, 7.57 mmol) is added, and the reaction is stirred at room temperature.
-
Pyridinium Tribromide: Pyridinium Tribromide (2.42 g, 7.57 mmol) is added, and the reaction is stirred at 40°C.
-
Bromine (Br₂): A solution of Br₂ (0.39 mL, 7.57 mmol) in the reaction solvent (5 mL) is added dropwise, and the reaction is stirred at room temperature.
Work-up:
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium thiosulfate (2 x 20 mL) to quench any remaining bromine. The organic layer is then washed with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL). The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-bromo-1-indanone. The product is purified by column chromatography on silica gel.
Reduction of 2-bromo-1-indanone to this compound
To a solution of 2-bromo-1-indanone (1.0 g, 4.74 mmol) in methanol (20 mL) at 0°C, sodium borohydride (0.27 g, 7.11 mmol) is added portion-wise. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of 1 M HCl (10 mL). The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude this compound. The product is purified by flash chromatography.
GC-MS Validation Protocol
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer is used.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-624 (30 m x 0.25 mm x 0.25 µm), is suitable for the separation of halogenated hydrocarbons.[1][2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: A dilute solution of the final product in a suitable solvent (e.g., dichloromethane or ethyl acetate) is prepared at a concentration of approximately 1 mg/mL.
Mandatory Visualization
Caption: Workflow for the synthesis and GC-MS validation of this compound.
References
A Comparative Guide to Halogenated Indenes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Halogenated indenes are versatile building blocks in organic synthesis, serving as crucial precursors for a wide array of complex molecules, including pharmacologically active compounds and advanced materials. The nature of the halogen substituent—iodine, bromine, or chlorine—profoundly influences the reactivity, stability, and synthetic utility of the indene scaffold. This guide provides an objective comparison of iodo-, bromo-, and chloroindenes, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
The indene core is a prevalent motif in numerous bioactive molecules. The introduction of a halogen atom provides a reactive handle for further functionalization, primarily through cross-coupling and nucleophilic substitution reactions.[1] The choice of halogen is a critical decision, balancing reactivity with factors like cost, stability, and the conditions required for subsequent transformations.
Comparative Reactivity in Key Synthetic Transformations
The utility of halogenated indenes is most prominently displayed in palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The reactivity in these transformations is directly tied to the carbon-halogen (C-X) bond strength and the leaving group ability of the halide.
1. Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for C-C, C-N, and C-O bond formation. The key step dictating the reactivity of haloindenes is the oxidative addition of the C-X bond to a low-valent palladium catalyst.[2][3] The rate of this step generally follows the trend: C-I > C-Br > C-Cl . This trend is a consequence of the decreasing C-X bond dissociation energy down the halogen group.
-
Iodoindenes : Due to the weak C-I bond, iodoindenes are the most reactive substrates in cross-coupling reactions.[1] They typically react under milder conditions, with lower catalyst loadings and shorter reaction times. This high reactivity makes them ideal for challenging couplings or when sensitive functional groups are present. For instance, iodoindenes are effective substrates for Stille and Sonogashira couplings.[1][4]
-
Bromoindenes : Bromoindenes offer a balance between reactivity and stability. They are more stable and less costly than their iodo counterparts but still exhibit good reactivity in a wide range of cross-coupling reactions, including the Suzuki coupling.[1] They often require slightly more forcing conditions (higher temperatures or catalyst loadings) than iodoindenes.
-
Chloroindenes : Chloroindenes are the most stable and economical option. However, the strength of the C-Cl bond makes them the least reactive. Their successful use in cross-coupling reactions often necessitates specialized, highly active catalyst systems (e.g., those employing electron-rich, bulky phosphine ligands or N-heterocyclic carbenes) and more forcing reaction conditions.[5]
The following diagram illustrates the general workflow for utilizing halogenated indenes in cross-coupling reactions.
Caption: General synthetic workflow from indanone to functionalized indenes.
2. Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, the halide acts as a leaving group. The efficiency of the reaction depends on the ability of the leaving group to depart, which correlates with its stability as an anion. Better leaving groups are the conjugate bases of strong acids.[6][7] Consequently, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ .[7]
This trend means that iodoindenes are the most susceptible to nucleophilic displacement, reacting faster and under milder conditions. Chloroindenes are the most resistant to substitution and may require harsh conditions, which can limit the substrate scope. Aromatic nucleophilic substitution (SNAAr) on haloindenes is also influenced by the presence of electron-withdrawing groups on the aromatic ring, which can stabilize the intermediate Meisenheimer complex.[8]
The following diagram illustrates the key mechanistic step in a palladium-catalyzed cross-coupling reaction, highlighting the difference between the halogens.
Caption: Oxidative addition step in cross-coupling, showing reactivity trend.
Data Presentation: Comparison of Halogenated Indenes in Cross-Coupling
The following table summarizes representative data for the Sonogashira and Stille coupling of various iodo- and bromoindenes. Data for chloroindenes in similar reactions are less common in the literature, reflecting their lower reactivity.
| Halogenated Indene | Coupling Partner | Reaction Type | Catalyst/Conditions | Yield (%) | Reference |
| 5-Iodoindene | Terminal Alkyne | Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Isomeric Mixture | [1][4] |
| 6-Iodoindene | Terminal Alkyne | Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Isomeric Mixture | [1][4] |
| 4-Iodoindene | trans-1,2-bis(tributylstannyl)ethylene | Stille | Pd(PPh₃)₄, Toluene, 100 °C | Not specified | [1] |
| 5-Iodoindene | trans-1,2-bis(tributylstannyl)ethylene | Stille | Pd(PPh₃)₄, Toluene, 100 °C | 80 | [1] |
| 6-Bromoindene | Ethylene-bis(indenyl) ligand precursor | Suzuki | Not specified | Not specified | [1] |
Note: The formation of isomeric mixtures in the Sonogashira coupling of iodoindenes is attributed to base-induced double bond migration within the five-membered ring under the reaction conditions.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of an iodoindene precursor and its subsequent use in a cross-coupling reaction, adapted from the literature.[1][4]
Protocol 1: Synthesis of 5-Iodoindene from 5-Aminoindan-1-one
This is a three-step procedure involving diazotization-iodination, reduction, and dehydration.
-
Diazotization-Iodination: 5-Aminoindan-1-one is dissolved in a mixture of sulfuric acid and water and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, keeping the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a solution of potassium iodide in water. The mixture is stirred and allowed to warm to room temperature, then heated to complete the reaction. The crude 5-iodoindan-1-one is extracted with an organic solvent, washed, dried, and purified by chromatography.
-
Reduction: The 5-iodoindan-1-one is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise. The reaction is stirred until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is treated with water and extracted. The organic layers are combined, dried, and concentrated to yield 5-iodoindan-1-ol.
-
Dehydration: The 5-iodoindan-1-ol is dissolved in toluene containing a catalytic amount of p-toluenesulfonic acid. The mixture is heated at reflux with a Dean-Stark trap to remove water. Upon completion, the reaction is cooled, washed with sodium bicarbonate solution and brine, dried, and concentrated. The resulting crude 5-iodoindene is purified by column chromatography.
Protocol 2: Stille Coupling of 5-Iodoindene
-
A solution of 5-iodoindene (1 equivalent), (E)-1,2-bis(tributylstannyl)ethene (1.1 equivalents), and Pd(PPh₃)₄ (0.05 equivalents) in anhydrous toluene is prepared in a flame-dried flask under an inert atmosphere (e.g., argon).
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours, with progress monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified directly by column chromatography on silica gel to afford the desired (E)-5-(2-(tributylstannyl)vinyl)-1H-indene.
-
This product can be further functionalized, for example, via bromodestannylation with NBS to yield the corresponding (E)-bromovinylindene.[1]
The following logic diagram provides a decision-making framework for selecting the appropriate halogenated indene.
Caption: Decision tree for selecting a halogenated indene.
Conclusion
The choice between iodo-, bromo-, and chloroindenes in organic synthesis is a strategic one, dictated by the specific requirements of the reaction. Iodoindenes are the reagents of choice for reactions demanding high reactivity and mild conditions, such as in the late-stage functionalization of complex molecules. Bromoindenes represent a versatile and practical intermediate, offering a good compromise between reactivity, stability, and cost. Chloroindenes, while being the most economical and stable, present a greater synthetic challenge, requiring more robust catalytic systems and harsher conditions to overcome the strength of the C-Cl bond. This guide provides the foundational data and protocols to enable researchers to make informed decisions in the synthesis of novel indene-based structures for pharmaceutical and materials science applications.
References
- 1. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Assessment of 2-bromo-2,3-dihydro-1H-indene by HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 2-bromo-2,3-dihydro-1H-indene is a critical checkpoint in the synthesis and quality control pipeline. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for this purpose, supported by representative experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile organic compounds. For this compound, a reverse-phase HPLC method is highly effective, separating the target compound from impurities based on differences in their hydrophobicity.
Experimental Protocol: Reverse-Phase HPLC
A standard HPLC system is employed for this analysis. The following protocol is a robust starting point for method development and validation.
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode-Array Detector (DAD) or UV-Vis Detector
Sample Preparation: A stock solution is prepared by accurately weighing approximately 10 mg of the this compound sample and dissolving it in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL. This solution is then filtered through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 50% B, increase to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | DAD monitoring at 210 nm and 265 nm |
Data Presentation: HPLC Purity Analysis
The following table presents hypothetical, yet realistic, data for the purity analysis of three different batches of this compound, demonstrating the quantitative output of the HPLC method. Purity is calculated based on the area percentage of the main peak.
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| Batch A | 8.54 | 99.62 | 99.62 |
| Batch B | 8.55 | 98.89 | 98.89 |
| Batch C | 8.53 | 99.15 | 99.15 |
HPLC Workflow Diagram
Caption: General workflow for HPLC purity analysis.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques offer complementary information and may be more suitable depending on the specific analytical challenge. The primary alternatives are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography (GC)
GC is an excellent technique for the analysis of volatile and thermally stable compounds.[1] It often provides higher resolution and sensitivity for volatile impurities compared to HPLC.
Experimental Protocol: Gas Chromatography
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1]
-
Column: Capillary column suitable for aromatic compounds (e.g., DB-5ms).
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.[1]
-
GC Conditions:
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte itself.[2][3] It provides structural information and a direct measure of purity against a certified internal standard.
Experimental Protocol: ¹H qNMR
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.[4]
-
Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay between scans.
-
Data Analysis: Compare the integral of a well-resolved proton signal from the analyte with the integral of a signal from the known amount of the internal standard to calculate the absolute purity.
Method Comparison Summary
The choice of analytical method depends on the specific requirements of the analysis, such as the nature of expected impurities, the need for structural confirmation, and available instrumentation.
| Feature | HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity | Separation based on volatility and boiling point | Nuclear spin resonance in a magnetic field |
| Best For | Non-volatile or thermally labile compounds | Volatile and thermally stable impurities | Absolute purity determination, structural confirmation |
| Sensitivity | Good to excellent | Excellent (especially for volatile impurities) | Moderate to good |
| Quantitation | Relative (Area %), requires reference standards for absolute quantitation | Relative (Area %), requires reference standards for absolute quantitation | Absolute (molar basis) using a certified internal standard |
| Sample Throughput | High | High | Moderate |
| Destructive? | Yes | Yes | No |
Logical Decision Workflow
The following diagram illustrates a logical approach to selecting the most appropriate analytical technique.
Caption: Logical comparison for analytical method selection.
References
A Spectroscopic Showdown: Differentiating Isomers of 2-Bromo-2,3-dihydro-1H-indene
A detailed spectroscopic comparison of the cis and trans isomers of 2-bromo-1-indanol, key derivatives of 2-bromo-2,3-dihydro-1H-indene, provides researchers, scientists, and drug development professionals with a critical toolkit for their unambiguous identification. This guide synthesizes available data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to highlight the distinct spectral fingerprints of these closely related compounds.
The differentiation of stereoisomers is a fundamental challenge in chemical synthesis and analysis, with significant implications for biological activity and material properties. In the case of this compound derivatives, the relative orientation of the bromine and hydroxyl groups in the corresponding 1-indanol isomers gives rise to distinct spectroscopic signatures. This guide provides a comprehensive, data-driven comparison to facilitate their identification.
Spectroscopic Data Comparison
The primary tool for distinguishing between the cis and trans isomers of 2-bromo-1-indanol is ¹H NMR spectroscopy, specifically the vicinal coupling constant (³J) between the protons on the carbon atoms bearing the hydroxyl and bromine substituents (C1-H and C2-H). In general, for five-membered ring systems, the coupling constant for trans protons is larger than for cis protons.
| Spectroscopic Data | Isomer | Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z | Key Features |
| ¹H NMR | trans-2-bromo-1-indanol | C1-H: ~5.3 ppm (d), C2-H: ~4.5 ppm (t), Aromatic-H: 7.2-7.6 ppm (m), CH₂: ~3.3-3.7 ppm (m) | Larger ³J coupling constant between C1-H and C2-H (~7-8 Hz) |
| cis-2-bromo-1-indanol | C1-H: ~5.4 ppm (d), C2-H: ~4.7 ppm (t), Aromatic-H: 7.2-7.6 ppm (m), CH₂: ~3.2-3.6 ppm (m) | Smaller ³J coupling constant between C1-H and C2-H (~4-5 Hz) | |
| ¹³C NMR | trans-2-bromo-1-indanol | C1: ~80 ppm, C2: ~55 ppm, Aromatic: ~125-142 ppm, CH₂: ~39 ppm | Slight upfield shift for C1 and C2 compared to the cis isomer |
| cis-2-bromo-1-indanol | C1: ~78 ppm, C2: ~53 ppm, Aromatic: ~125-142 ppm, CH₂: ~38 ppm | Slight downfield shift for C1 and C2 compared to the trans isomer | |
| IR Spectroscopy | Both Isomers | O-H stretch: ~3200-3400 cm⁻¹ (broad), C-H stretch (aromatic): ~3020-3070 cm⁻¹, C-H stretch (aliphatic): ~2850-2960 cm⁻¹, C=C stretch (aromatic): ~1450-1600 cm⁻¹, C-Br stretch: ~550-650 cm⁻¹ | The fingerprint region (below 1500 cm⁻¹) will show minor differences between the two isomers. |
| Mass Spectrometry | Both Isomers | M⁺: m/z 212/214 (due to ⁷⁹Br/⁸¹Br isotopes), [M-Br]⁺: m/z 133, [M-H₂O]⁺: m/z 194/196 | The fragmentation pattern is expected to be very similar for both isomers, with the molecular ion peak showing the characteristic isotopic pattern for bromine. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. The data presented here are approximate values based on typical spectra.
Experimental Protocols
Synthesis of cis- and trans-2-bromo-1-indanol:
A common method for the synthesis of 2-bromo-1-indanol isomers involves the reaction of indene with N-bromosuccinimide (NBS) in a suitable solvent system, followed by hydrolysis. The stereochemical outcome of the reaction can be influenced by the reaction conditions.
Materials:
-
Indene
-
N-bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve indene in a mixture of DMSO and water.
-
Slowly add NBS to the solution while stirring and maintaining the temperature at or below room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The resulting crude product will be a mixture of cis- and trans-2-bromo-1-indanol. The isomers can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Analysis:
-
NMR Spectroscopy: Prepare samples by dissolving approximately 10-20 mg of the isolated isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Obtain IR spectra of the purified isomers using either KBr pellets or as a thin film on a salt plate with an FTIR spectrometer.
-
Mass Spectrometry: Analyze the samples using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
Logical Relationship of Isomers and Analysis
The following diagram illustrates the relationship between the starting material, the formation of the two isomers, and their subsequent spectroscopic analysis.
Caption: Synthetic pathway to cis- and trans-2-bromo-1-indanol and their subsequent spectroscopic analysis.
Safety Operating Guide
Essential Safety and Operational Guide for 2-bromo-2,3-dihydro-1H-indene
This guide provides comprehensive safety and handling protocols for 2-bromo-2,3-dihydro-1H-indene, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this substance:
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Signal Word: Warning
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields | Must meet ANSI Z87.1 standards. |
| Chemical Splash Goggles | Required when handling larger quantities or when there is a risk of splashing. | |
| Face Shield | To be worn in conjunction with safety glasses or goggles during procedures with a high risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat that is fully buttoned is required. |
| Chemical-Resistant Apron | Recommended when handling larger quantities. | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood. |
| Respirator | If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational and Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental success.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and have been recently tested.
-
Keep a spill kit rated for chemical spills readily available.
2. Handling the Chemical:
-
Work exclusively within a chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Eating, drinking, and smoking are strictly prohibited in the laboratory where this chemical is handled.
3. Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
The storage area should be cool, dry, and well-ventilated.
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
Store away from sources of ignition.
Emergency and First Aid Procedures
Immediate and appropriate response to an exposure is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
Wear the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Dispose of the chemical waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
-
Do not pour this chemical down the drain or into the environment.
Workflow for Safe Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
